(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine CAS number 1187931-25-4
Strategic Utilization of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine in Modern Drug Discovery: A Mechanistic Guide to ADME and Target Optimization In contemporary medicinal chemistry, the optimization of a lead com...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Utilization of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine in Modern Drug Discovery: A Mechanistic Guide to ADME and Target Optimization
In contemporary medicinal chemistry, the optimization of a lead compound often requires a delicate balancing act between maximizing target affinity (Pharmacodynamics) and tuning physicochemical properties for optimal absorption, distribution, metabolism, and excretion (Pharmacokinetics/ADME). (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine (CAS: 1187931-25-4) has emerged as a highly privileged, stereochemically pure building block designed specifically to overcome common attrition factors in drug development, such as hERG-mediated cardiotoxicity, poor aqueous solubility, and rapid metabolic clearance.
This technical whitepaper deconstructs the structural rationale, physicochemical advantages, and synthetic methodologies associated with this critical pharmaceutical intermediate.
The Structural Rationale: A Tripartite Synergistic Design
The utility of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine lies in its three distinct structural motifs, each engineered to solve specific medicinal chemistry challenges.
A. The Tetrahydropyran (THP) Ring: Modulating Lipophilicity
In lead optimization, appending lipophilic groups (like cyclohexyl or phenyl rings) often inflates the partition coefficient (LogD), leading to poor solubility and high plasma protein binding. The tetrahydropyran (THP) ring serves as a bioisostere of cyclohexane. By introducing a polar oxygen heteroatom, the THP ring significantly lowers the lipophilicity of the molecule while maintaining a rigid, low-entropy structural profile. This subtle polarity shift translates to improved hepatic intrinsic clearance and provides an additional point of contact with the biological target by acting as a hydrogen bond acceptor[1].
B. The (R)-3-Methyl Substitution: Metabolic Stability and Conformational Locking
Unsubstituted piperazines are highly susceptible to CYP450-mediated N-dealkylation and alpha-carbon oxidation. The introduction of a chiral methyl group at the 3-position provides critical steric shielding adjacent to the basic nitrogen, significantly impeding enzymatic degradation and enhancing the metabolic half-life of the final active pharmaceutical ingredient (API)[2]. Furthermore, the (R)-methyl group restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation that minimizes the entropic penalty upon binding to the target kinase or receptor.
C. The Piperazine Core: Mitigating hERG Liability
A ubiquitous challenge in drug design is the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which is triggered by highly basic, lipophilic amines (e.g., piperidines) and leads to QT prolongation. Replacing a piperidine with a piperazine core lowers the pKa of the basic center. When combined with the inductive and steric effects of the adjacent methyl group, the basicity is modulated just enough to drastically reduce hERG binding affinity while retaining sufficient ionization for aqueous solubility[3],[4].
Figure 1: Pharmacokinetic optimization logic mapping structural moieties to ADME and safety outcomes.
Physicochemical Profiling
The baseline physicochemical properties of this building block make it an ideal appendage for large, hydrophobic drug cores (such as fused heteroaromatic kinase inhibitors). By attaching this moiety, chemists can "rescue" the solubility and pharmacokinetic profile of an otherwise insoluble lead compound.
Property
Value
Medicinal Chemistry Significance
Molecular Weight
184.28 g/mol
Low MW allows for coupling to large drug cores without exceeding Lipinski's Rule of 5.
Predicted pKa
~9.19
Slightly lower than unsubstituted piperazine (~9.8), reducing hERG binding affinity.
LogP (Predicted)
~0.95
Highly hydrophilic; acts as a solubilizing tag for the final API.
H-Bond Donors
1 (Secondary Amine)
Available for coupling to the drug core (e.g., via SNAr or Buchwald-Hartwig amination).
H-Bond Acceptors
2 (THP Oxygen, Amine)
Enhances target binding via solvent-exposed interactions in the protein binding pocket.
Self-Validating Synthetic Methodology
To ensure the integrity of the chiral center and prevent the formation of over-alkylated byproducts, the synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is typically executed via a highly controlled reductive amination. The following protocol is designed as a self-validating system, embedding analytical checkpoints to guarantee causality and reproducibility.
Objective: Synthesize the target compound with >95% chemical purity and >99% enantiomeric excess (ee).
Step 1: Imine Condensation
Procedure: Dissolve 1.0 equivalent of (R)-2-methylpiperazine and 1.05 equivalents of tetrahydro-4H-pyran-4-one in anhydrous 1,2-Dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid (AcOH). Stir at 25°C for 2 hours.
Causality: DCE is selected over Dichloromethane (DCM) due to its slightly higher boiling point, allowing for gentle heating if steric hindrance slows the reaction. AcOH acts as a mild catalyst to protonate the ketone, accelerating electrophilic attack without fully neutralizing the nucleophilic amine.
Validation Check: Monitor via LC-MS. Proceed only when the starting amine is consumed and the intermediate iminium ion mass is dominant.
Step 2: Reductive Amination
Procedure: Cool the reaction mixture to 0°C. Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.
Causality: NaBH(OAc)3 is explicitly chosen over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted tetrahydro-4H-pyran-4-one into a tetrahydropyran-4-ol byproduct. Portion-wise addition at 0°C controls the exothermic reaction, preventing thermal racemization of the (R)-methyl group.
Step 3: Basic Workup and Extraction
Procedure: Quench the reaction slowly with 1N NaOH until the aqueous layer reaches pH > 10. Extract the product with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality: A highly basic quench (pH > 10) is mandatory to ensure both nitrogen atoms of the piperazine ring are fully deprotonated, driving the highly polar product out of the aqueous phase and into the organic extraction layer.
Step 4: Analytical Validation
Procedure: Purify the crude oil via flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Validation Check:
Chiral HPLC: Confirm >99% ee to ensure the stereochemical integrity of the C3 position was maintained.
1H NMR (CDCl3): Verify the structure by identifying the THP multiplet (3.9-4.0 ppm) and the distinct doublet of the (R)-methyl group (~1.0-1.1 ppm).
Figure 2: Self-validating synthetic workflow for (R)-3-Methyl-1-(THP)-piperazine via amination.
Application in Lead Optimization
Once synthesized and validated, (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is typically deployed in the late stages of lead optimization. The secondary amine at the 4-position acts as a potent nucleophile. It is most commonly appended to halogenated heteroaromatic cores (such as pyrimidines, quinolines, or pyridines) via Nucleophilic Aromatic Substitution (SNAr) under basic conditions (e.g., DIPEA in DMF at 80°C), or via Buchwald-Hartwig cross-coupling using palladium catalysis if the aryl halide is unactivated.
By strategically orienting this bulky, polar, and metabolically stable moiety toward the solvent-exposed region of a target protein, drug development professionals can effectively rescue a highly potent but poorly soluble lead compound, transforming it into a viable clinical candidate.
References
Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. URL: [Link]
Tagat, J. R., et al. "Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors." Journal of Medicinal Chemistry (ACS), 2004. URL:[Link]
MDPI. "An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity." Molecules, 2022. URL:[Link]
An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Piperazines for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist The piperazine ring is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Piperazines for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2][3] Its unique structural and physicochemical properties, including conformational flexibility and the ability of its two nitrogen atoms to serve as hydrogen bond acceptors, enhance interactions with biological targets and improve pharmacokinetic profiles.[3][4] As drug discovery increasingly explores complex three-dimensional chemical space, the demand for enantiomerically pure, carbon-substituted piperazines has surged.[2][5] Chirality is a critical determinant of a drug's efficacy and safety, with single-enantiomer drugs often exhibiting superior therapeutic indices.[5][6] However, the synthesis of these chiral motifs presents significant challenges, as many traditional methods yield racemic mixtures or are limited in scope.[7][8] This guide provides a comprehensive overview of state-of-the-art methodologies for the enantioselective synthesis of chiral piperazines, offering field-proven insights into the causality behind strategic experimental choices. We will delve into catalytic asymmetric hydrogenation, diastereoselective cyclizations, functionalization of the pre-formed ring, and the use of the chiral pool, providing detailed protocols and comparative data to empower researchers in this critical area of drug development.
The Strategic Imperative for Chiral Piperazines in Drug Design
The piperazine core is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. While N-substituted piperazines are ubiquitous, with approximately 80% of piperazine-containing drugs featuring substitution only at the nitrogen positions, there is a growing appreciation for the therapeutic potential of C-substituted chiral piperazines.[3][9] Introducing stereocenters onto the carbon framework of the piperazine ring allows for a more precise and three-dimensional presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity.[10]
The challenge lies in controlling the stereochemistry during synthesis. Traditional approaches often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient and costly.[11] The development of catalytic asymmetric methods has revolutionized the field, offering more direct, atom-economical, and scalable routes to these valuable building blocks.
Catalytic Asymmetric Hydrogenation: A Direct Route to Chiral Piperazines
Asymmetric hydrogenation (AH) of aromatic precursors represents one of the most direct and efficient strategies for accessing chiral saturated heterocycles.[11] This approach is particularly attractive due to its high atom economy, operational simplicity, and the use of readily available starting materials.[12]
Hydrogenation of Activated Pyrazines
Pyrazines, due to their aromaticity and the presence of two coordinating nitrogen atoms that can poison catalysts, are challenging substrates for hydrogenation.[11] A successful strategy involves the in situ activation of the pyrazine ring to facilitate reduction.
A notable method employs iridium catalysts with chiral phosphine ligands for the hydrogenation of pyrazines activated by alkyl halides.[11] This activation is crucial for two reasons:
Electronic Activation : N-alkylation renders the pyrazine ring more electron-deficient, weakening its aromaticity and making it more susceptible to reduction.
Catalyst Protection : The resulting piperazine product has one nitrogen atom protected as a tertiary amine and the other protonated by the in situ generated acid (HX), which significantly reduces catalyst poisoning.[11]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [11]
Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol %) and a chiral diphosphine ligand (e.g., (S,S)-f-Binaphane, 2.2 mol %) is prepared in a suitable solvent (e.g., toluene).
Reaction Setup: The pyrazine substrate (1.0 equiv) and the activating agent (e.g., benzyl bromide, 1.2 equiv) are added to a pressure-resistant vial containing the catalyst solution.
Hydrogenation: The vial is placed in an autoclave, which is then purged and pressurized with H₂ (e.g., 600 psi).
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 36 hours).
Work-up and Analysis: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative results for the Ir-catalyzed asymmetric hydrogenation of activated pyrazines.[11]
Hydrogenation of Pyrazin-2-ols to Chiral Piperazin-2-ones
Chiral piperazin-2-ones are valuable intermediates that can be readily reduced to the corresponding piperazines.[7][13] A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an effective entry to these compounds.[13][14] This process involves a dynamic kinetic resolution, where the hydrogenation of two rapidly equilibrating tautomeric imine intermediates delivers the chiral product with high stereoselectivity.[13]
This methodology demonstrates excellent functional group tolerance, accommodating various aryl and alkyl substituents on the pyrazin-2-ol ring, consistently affording products with high yields and enantioselectivities.[13]
Asymmetric Alkylation of Piperazin-2-one Enolates
For accessing sterically demanding α-tertiary piperazines, a powerful strategy involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one enolates.[1][7] This method is one of the few that can catalytically generate challenging α-tertiary stereocenters on the piperazine scaffold.[7]
The reaction proceeds by generating a palladium-π-allyl complex from an allylic substrate. Simultaneously, a chiral palladium complex facilitates the formation of an enolate from the N-protected piperazin-2-one precursor. The subsequent enantioselective alkylation provides the α-substituted piperazin-2-one, which can be further reduced to the corresponding piperazine.[1]
Substrate Preparation: The starting material, an allyl enol carbonate of a differentially N-protected piperazin-2-one, is prepared.
Catalyst System: A palladium precursor (e.g., [Pd₂(pmdba)₃]) and a chiral ligand (e.g., an electron-deficient PHOX ligand) are used.
Reaction Setup: In a glovebox, the substrate, palladium precursor, and chiral ligand are combined in a suitable solvent (e.g., toluene) in a sealed vial.
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC or LC-MS).
Purification and Reduction: The product is purified by flash chromatography. The resulting α-tertiary piperazin-2-one can then be reduced to the piperazine using a strong reducing agent like LiAlH₄.
Table 2: Representative results for the enantioselective synthesis of α-tertiary piperazin-2-ones.[1][7]
The ability to create α-tertiary piperazines opens up novel chemical space for drug discovery, allowing for the exploration of more complex and three-dimensionally elaborated scaffolds.[1]
Direct Asymmetric C-H Functionalization
Directly functionalizing a C-H bond on the piperazine ring represents a highly step-economical approach. Asymmetric α-lithiation followed by trapping with an electrophile is a well-established method for other N-heterocycles and has been successfully applied to piperazines.[9][15]
This strategy typically involves the use of N-Boc protected piperazine, which directs deprotonation to the α-position. The key to enantioselectivity is the use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in complex with sec-butyllithium (s-BuLi).[15]
A critical insight from studies in this area is the profound influence of the distal N-substituent on the reaction's success.[15] Sterically hindered groups on the second nitrogen (N4) can prevent undesirable ring-fragmentation side reactions, leading to high yields of the desired α-functionalized product.[15]
Setup: A solution of the chiral ligand (e.g., (-)-sparteine, 1.2 equiv) in a dry ether solvent (e.g., Et₂O) is cooled to -78 °C under an inert atmosphere.
Lithiation: s-BuLi (1.2 equiv) is added, followed by the N-Boc, N'-R-piperazine substrate (1.0 equiv). The mixture is stirred for a specified time (e.g., 1 hour) to form the chiral organolithium intermediate.
Trapping: The desired electrophile (e.g., an alkyl halide or chloroformate, 1.5 equiv) is added, and the reaction is allowed to slowly warm to room temperature.
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl), and the product is extracted with an organic solvent.
Purification and Analysis: The product is purified by column chromatography. Diastereomeric and enantiomeric ratios are determined by NMR and chiral HPLC, respectively.
This method provides a powerful tool for the direct, stereoselective installation of substituents onto the piperazine core, offering a practical route to enantiopure building blocks.[15]
Chiral Pool Synthesis: A Classic and Reliable Strategy
The chiral pool approach leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials.[16] This strategy is often reliable and cost-effective, as the key stereocenter is incorporated from the beginning. L-Threonine, for example, is an excellent starting point for synthesizing chiral 1-(piperazin-2-yl)ethanol, as it already contains the correct stereochemistry at the carbon that will become the C2 position of the piperazine ring.[16]
The synthesis involves a multi-step sequence, typically including:
Protection of the amine and carboxylic acid functionalities of the amino acid.
Reduction of the carboxylic acid to an alcohol.
Activation of the hydroxyl groups for subsequent cyclization.
Stepwise introduction of the two nitrogen atoms to form the piperazine ring.
Final deprotection steps.
While this approach can involve more steps than catalytic methods, it guarantees high enantiopurity and is well-suited for large-scale synthesis where the cost and availability of the starting material are advantageous.[16]
Conclusion and Future Outlook
The enantioselective synthesis of chiral piperazines is a dynamic and rapidly evolving field, driven by the insatiable demand of the pharmaceutical industry for novel, three-dimensional molecular scaffolds.[17] We have highlighted several robust and field-proven strategies, from direct catalytic asymmetric hydrogenations to the functionalization of pre-formed rings and classic chiral pool approaches.
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.
Asymmetric hydrogenation offers a highly efficient and direct route to C2- and C3-substituted piperazines.[11]
Palladium-catalyzed alkylation provides unique access to challenging α-tertiary piperazines.[1][7]
Direct C-H lithiation is a powerful, step-economical method for α-functionalization.[15]
Chiral pool synthesis remains a reliable and economical workhorse, especially for specific target molecules.[16]
Future developments will likely focus on expanding the substrate scope of existing catalytic systems, developing novel catalysts for even greater efficiency and selectivity, and harnessing modern technologies like photoredox and flow chemistry to access new reactivity and improve process safety and scalability.[3][9] By mastering these advanced synthetic methodologies, researchers and drug development professionals can unlock the full potential of the chiral piperazine scaffold to create the next generation of innovative medicines.
References
Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(2), 618-621. [Link]
Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B., Zhaxibayeva, Z., & Yu, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1). [Link]
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(2), 618-621. [Link]
Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
Feng, G.-S., Liu, L.-J., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5656-5661. [Link]
Carswell, E. L., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 148-151. [Link]
Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7806. [Link]
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
Tarifa, L., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3465-3472. [Link]
France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(24), 6294-6297. [Link]
Durand, C., & Szostak, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]
Ling, D., et al. (2023). Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters, 25(44), 8040-8045. [Link]
He, Y.-M., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]
Sonnet, P. (2018). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 8(51), 29156-29173. [Link]
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Thomson, R. J., & Rovis, T. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(41), 12418-12419. [Link]
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Technical Whitepaper: Structural Analysis, Pharmacological Utility, and Regioselective Synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
Executive Summary (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a highly versatile, privileged chiral building block extensively utilized in modern drug discovery. As a functionalized diamine, it serves as an opti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a highly versatile, privileged chiral building block extensively utilized in modern drug discovery. As a functionalized diamine, it serves as an optimal linker and pharmacophore in the development of targeted therapeutics. This whitepaper provides an in-depth analysis of its structural causality, ADME/Tox benefits, and a self-validating, scalable synthetic protocol designed for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in subsequent coupling reactions and its ultimate impact on a drug candidate's profile.
Secondary amine nucleophile for Buchwald-Hartwig/Amidation
Structural Analysis & Pharmacological Causality
The architectural design of (R)-3-methyl-1-(tetrahydro-pyran-4-yl)-piperazine is highly intentional. Every functional group serves a specific pharmacological and physicochemical purpose.
The Piperazine Core
Piperazine is one of the most frequently found scaffolds in FDA-approved small molecules 1. It acts as a robust, water-soluble linker that provides a basic nitrogen capable of forming critical hydrogen bonds or salt bridges with target proteins.
The Tetrahydropyran (THP) Motif
In lead optimization, basic amines often trigger hERG channel inhibition (a severe cardiovascular liability). Replacing highly lipophilic or metabolically labile groups (such as benzyl or simple alkyl chains) with a tetrahydropyran (THP) ring is a proven mitigation strategy. The introduction of the oxygen heteroatom reduces the overall lipophilicity (logD), disrupts the hydrophobic interactions required for hERG binding, and significantly enhances mouse/human liver microsomal stability 2.
Stereochemical Impact of the (R)-Methyl Group
The methyl group at C3 acts as a powerful conformational lock. In the lowest-energy chair conformation of the piperazine ring, the (R)-methyl group strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes. This rigidification pre-organizes the spatial projection (vectors) of the N1 and N4 substituents. By locking the conformation, the entropic penalty typically incurred upon target binding is drastically reduced, often leading to enhanced target affinity and selectivity.
Fig 2. Structural causality mapping of the scaffold's features to ADME/Tox benefits.
Synthetic Strategy: The Logic of Regioselectivity
The most efficient, atom-economical route to this scaffold is the direct reductive amination of (R)-2-methylpiperazine with tetrahydro-4H-pyran-4-one. This approach avoids complex, multi-step protection and deprotection sequences by exploiting inherent steric differentiation.
Causality of Regioselectivity
(R)-2-methylpiperazine possesses two secondary amines. The N1 amine is sterically hindered by the adjacent C2 methyl group, whereas the N4 amine is flanked only by unhindered methylene groups. When reacted with a bulky ketone like tetrahydro-4H-pyran-4-one, iminium formation is thermodynamically and kinetically driven to occur exclusively at the unhindered N4 position 3.
IUPAC Nomenclature Shift and Stereochemical Preservation
This regioselective alkylation at N4 triggers a fascinating renumbering of the ring according to IUPAC rules. The newly alkylated nitrogen takes priority and becomes N1. To assign the lowest possible locant to the methyl group, the ring is numbered such that the methyl shifts from the C2 position of the starting material to the C3 position of the product.
Crucially, because no bonds are broken at the chiral center during this process, the spatial arrangement of atoms remains identical. The (R) absolute configuration is perfectly preserved, seamlessly yielding (R)-3-methyl-1-(THP)-piperazine 4.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed as a self-validating system. By utilizing an acid-base extraction strategy, the workflow inherently purges unreacted starting materials and neutral byproducts, ensuring high chemical purity without the need for immediate column chromatography.
Step-by-Step Synthesis
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add (R)-2-methylpiperazine (1.0 equivalent) and 1,2-dichloroethane (DCE) to achieve a 0.5 M concentration.
Iminium Formation: Add tetrahydro-4H-pyran-4-one (1.05 equivalents) followed by glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1 hour to allow complete, regioselective iminium ion formation.
Reduction: Cool the reaction mixture to 0–5 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to control the mild exothermic reduction. Remove the ice bath and stir at room temperature for 12 hours.
In-Process Control (IPC): Sample the reaction for LC-MS analysis. The protocol validates itself here: the presence of the desired mass [M+H]+ 185.2 and the strict absence of a dialkylated mass[M+H]+ 269.2 confirm that the steric shield of the methyl group successfully prevented over-alkylation.
Quench & Acid-Base Extraction:
Quench the reaction slowly with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) three times.
Purification Step: Extract the combined DCM layers with 1M HCl (3x). The basic product moves into the aqueous phase, leaving neutral impurities (unreacted ketone, reduced alcohols) in the organic phase. Discard the organic phase.
Basify the highly pure aqueous phase to pH 12 using 2M NaOH. Extract extensively with DCM (4x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a viscous oil.
Analytical Validation: Confirm regiochemistry via 1H NMR (integration of the highly shielded THP methine proton vs. the C3 methyl doublet) and verify stereochemical integrity (>98% ee) using Chiral HPLC.
Unlocking the Piperazine Scaffold: Mechanistic Pathways and Pharmacological Applications in Modern Drug Discovery
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter chemical scaffolds that define entire therapeutic eras. Among these, the piperazine ring—a six-membered heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter chemical scaffolds that define entire therapeutic eras. Among these, the piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—stands out as a "privileged scaffold." Originally gaining prominence as a highly effective anthelmintic agent, piperazine has evolved into a foundational building block for diverse pharmacological applications, including antipsychotics, antibacterials, and kinase inhibitors.
This technical guide dissects the core mechanism of action of piperazine-containing compounds, explores the physicochemical rationale behind their widespread use, and provides a self-validating experimental framework for analyzing their pharmacodynamics.
The Core Anthelmintic Mechanism: GABA Receptor Agonism
The classical and most thoroughly characterized mechanism of action for piperazine (specifically piperazine citrate) is its role as a potent agonist of
γ
-aminobutyric acid (GABA) receptors in the neuromuscular system of nematodes.
Understanding the causality behind its selective toxicity requires examining the evolutionary divergence of GABAergic signaling. In vertebrate hosts (humans and animals), GABA receptors are predominantly confined to the central nervous system (CNS) and are protected by the blood-brain barrier. In stark contrast, nematodes such as Ascaris lumbricoides and Enterobius vermicularis utilize GABA receptors as crucial components of their peripheral neuromuscular system to mediate muscle inhibition1.
When piperazine is administered, it binds to these peripheral GABA-gated chloride channels. This binding mimics the endogenous inhibitory neurotransmitter, triggering a massive influx of negatively charged chloride ions (
Cl−
) into the muscle cells. The resulting membrane hyperpolarization renders the muscle cells unresponsive to excitatory stimuli, leading to a state of flaccid paralysis2. Unable to maintain their position against the peristaltic flow of the host's gastrointestinal tract, the paralyzed helminths are passively expelled.
Caption: Piperazine-induced GABA receptor signaling pathway in nematodes.
Scaffold Versatility and Pharmacokinetic Profiling
Why is the piperazine ring so ubiquitous in modern medicinal chemistry? The answer lies in its physicochemical properties. The two nitrogen atoms within the ring act as basic centers that can be readily protonated at physiological pH. This protonation significantly enhances the aqueous solubility of the parent molecule, a critical factor in optimizing a drug candidate's bioavailability and pharmacokinetic profile 3. Furthermore, the piperazine ring typically adopts a stable chair conformation, providing a rigid, predictable framework for the spatial orientation of functional groups.
To understand the systemic behavior of piperazine-based compounds, we must analyze their pharmacokinetic distribution. The table below summarizes the quantitative absorption and distribution metrics of piperazine, highlighting age-dependent physiological variations that dictate dosing regimens.
Table 1: Quantitative Pharmacokinetic Profile of Piperazine
Pharmacokinetic Parameter
Metric / Value
Physiological Implication
Volume of Distribution (Vd)
1.7 ± 0.3 L/kg (Children) 0.9 ± 0.2 L/kg (Adults)
Higher Vd in pediatric patients necessitates age-adjusted dosing to achieve therapeutic luminal concentrations.
Protein Binding
< 10%
High free-drug fraction ensures maximum availability for receptor interaction.
Stomach Absorption
15 - 20%
Resilient to gastric pH variations; however, food intake can decrease the absorption rate by up to 35%.
Small Intestine Absorption
75 - 80%
Primary site of absorption driven by non-saturable passive diffusion.
Colon Absorption
< 5%
Minimal systemic absorption here is crucial, as it maintains high local concentrations for luminal anthelmintic effects.
Experimental Protocol: Electrophysiological Validation of Piperazine Action
Phenotypic observation of worm paralysis is insufficient for modern drug development. To rigorously validate the mechanism of action of novel piperazine derivatives, we must interrogate the molecular kinetics directly.
The following Whole-Cell Patch-Clamp Protocol is designed as a self-validating system. By introducing a parallel control arm with a known GABA antagonist, we ensure that the recorded chloride currents are exclusively mediated by the target receptor, eliminating the possibility of downstream metabolic artifacts.
Step-by-Step Methodology
Step 1: Nematode Muscle Cell Isolation
Dissect Ascaris suum specimens to isolate longitudinal muscle strips. Treat the tissue with collagenase (Type IV) for 30 minutes at 37°C.
Causality: Enzymatic digestion removes the basal lamina and exposes the underlying muscle cell syncytium. This smooth surface is absolutely critical to forming a high-resistance (gigaohm) seal between the glass recording pipette and the cell membrane.
Step 2: Patch-Clamp Configuration
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (resistance 2–4 MΩ). Fill the pipette with an intracellular solution mimicking nematode cytoplasm (high
KCl
).
Causality: The whole-cell mode ruptures the membrane patch, allowing for direct dialysis of the cell interior and precise, real-time control over the transmembrane voltage.
Step 3: Baseline Current Recording
Voltage-clamp the isolated muscle cell at a holding potential of -60 mV. Record the baseline current to establish a stable zero-point.
Step 4: Piperazine Perfusion (Test Arm)
Perfuse the extracellular bath with a physiologically relevant concentration of the piperazine derivative (e.g., 100 µM). Record the amplitude and kinetics of the inward chloride current.
Step 5: Picrotoxin Co-Perfusion (Validation Arm)
Wash out the bath, re-establish baseline, and then co-perfuse the piperazine derivative alongside 10 µM Picrotoxin (a non-competitive GABA-gated chloride channel blocker).
Causality & Self-Validation: If the piperazine-induced current is completely abolished by the introduction of picrotoxin, the system self-validates. It proves unequivocally that the drug's mechanism is entirely dependent on the GABA receptor pore, ruling out off-target membrane destabilization.
Step 6: Data Synthesis
Generate dose-response curves by plotting normalized current amplitudes against logarithmic drug concentrations to calculate the
EC50
and Hill coefficient.
Caption: Step-by-step electrophysiological workflow for piperazine validation.
Conclusion
The piperazine scaffold remains a masterclass in rational drug design. By exploiting physiological divergences—such as the peripheral localization of GABA receptors in nematodes versus the CNS localization in mammals—piperazine achieves remarkable selective toxicity. As we continue to develop novel piperazine derivatives for complex indications ranging from oncology to neuropsychiatry, maintaining rigorous, self-validating experimental protocols will be paramount to decoupling target-specific efficacy from off-target toxicity.
References
What is the mechanism of Piperazine Citrate? Patsnap Synapse.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).
An In-depth Technical Guide to the Mechanism of Action of Piperazine. Benchchem.
Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. ResearchGate.
Application Note: Strategic Utilization of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine in Medicinal Chemistry
Executive Summary & Rationale In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and safety profile is often as challenging as achieving target potency. The integration of specialized bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and safety profile is often as challenging as achieving target potency. The integration of specialized building blocks—such as (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine (CAS: 1187931-25-4)—into a drug scaffold is a highly intentional strategy used by medicinal chemists to overcome liabilities associated with lipophilicity, metabolic clearance, and cardiotoxicity [1].
This advanced intermediate is not merely a solubilizing tail; it is a meticulously engineered moiety designed to balance three critical physicochemical parameters:
The Tetrahydropyran (THP) Ring : Acts as a polar bioisostere for cyclohexane. By replacing a methylene group with an oxygen atom, it significantly lowers the partition coefficient (LogD), increases aqueous solubility, and provides a hydrogen bond acceptor without adding hydrogen bond donors[1].
The Piperazine Core : Provides a basic nitrogen center that facilitates salt formation (e.g., hydrochloride or mesylate salts), ensuring adequate dissolution in the gastrointestinal tract.
The (R)-3-Methyl Substitution : Introduces targeted steric hindrance adjacent to the secondary amine. This chiral methyl group serves a dual purpose: it restricts the conformational flexibility of the ring (reducing entropic penalty upon target binding) and slightly attenuates the basicity (pKa) of the amine. This pKa modulation, combined with the steric bulk, is a proven strategy to disrupt binding to the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel, thereby mitigating QT prolongation risks[2].
Mechanistic & Physicochemical Profiling
To understand the causality behind selecting this specific building block, we must evaluate how each structural modification influences the overall developability of a drug candidate. The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperazine tail to the highly optimized (R)-3-Methyl-1-(THP)-piperazine.
Table 1: Comparative Physicochemical Profiling of Piperazine Derivatives
Structural Tail Motif
Est. LogD (pH 7.4)
Est. pKa (Basic)
Typical hERG IC₅₀
Aqueous Solubility
Primary Liability Mitigated
Unsubstituted Piperazine
Low (~ -0.5)
~ 9.8
High Risk (< 1 µM)
Excellent
None (High hERG risk)
1-Cyclohexylpiperazine
High (~ 2.5)
~ 9.5
High Risk (< 3 µM)
Poor
None (High lipophilicity)
1-(THP)-piperazine
Optimal (~ 0.8)
~ 9.4
Moderate (~ 5 µM)
Good
High LogD / Poor Solubility
(R)-3-Methyl-1-(THP)-piperazine
Optimal (~ 1.0)
~ 8.9
Low Risk (> 15 µM)
Good
hERG Blockade / N-Oxidation
Note: Values are representative estimates based on standard medicinal chemistry matched-molecular pair analyses [3].
Structural Logic Diagram
Fig 1: Mechanistic rationale for the structural components of (R)-3-Methyl-1-(THP)-piperazine.
Experimental Protocols
Protocol A: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling
Causality Note: The presence of the alpha-methyl group induces significant steric hindrance around the secondary amine. Traditional Nucleophilic Aromatic Substitution (SNAr) often fails or requires harsh conditions that can lead to epimerization of the chiral center. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich ligand (e.g., RuPhos) is the method of choice to ensure high yields and enantiomeric retention.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and NaOtBu (2.0 eq).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst poisoning by oxygen.
Reagent Addition: Dissolve (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine (1.2 eq) in anhydrous 1,4-Dioxane (0.2 M relative to the aryl halide). Inject this solution into the Schlenk flask via syringe.
Reaction: Heat the reaction mixture to 90°C in a pre-heated oil bath. Stir vigorously for 12–16 hours. Monitor the reaction progress via LC-MS.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium residues. Wash the filtrate with saturated aqueous NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the coupled product.
Protocol B: hERG Patch-Clamp Safety Profiling
Causality Note: Because this building block is specifically chosen to mitigate cardiotoxicity, its success must be validated using an automated whole-cell patch-clamp assay. This assay directly measures the compound's ability to block the rapid delayed rectifier potassium current (I_Kr) in mammalian cells expressing the hERG gene [2].
Step-by-Step Methodology:
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene in Ham’s F-12 medium supplemented with 10% FBS. Harvest cells at 70-80% confluency.
Compound Preparation: Prepare a 10 mM stock solution of the synthesized drug candidate in 100% DMSO. Dilute serially in extracellular buffer to achieve final test concentrations (e.g., 0.1, 1.0, 3.0, 10.0, and 30.0 µM), ensuring final DMSO concentration does not exceed 0.3%.
Electrophysiology Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Data Acquisition: Record the peak tail current amplitude before (baseline) and after 5 minutes of perfusion with the test compound.
Analysis: Calculate the percentage of inhibition at each concentration. Generate a dose-response curve to determine the IC₅₀ value. An IC₅₀ > 10 µM indicates successful mitigation of the hERG liability.
Workflow Visualization
Fig 2: Integrated synthetic and biological screening workflow for lead optimization.
References
Kutchukian, P. S., et al. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences, 23(18), 10732. Available at:[Link] [2]
Tarcsay, Á., & Keserű, G. M. (2022). Impact of Lipophilic Efficiency on Compound Quality. Journal of Medicinal Chemistry, 56(5), 1789-1799. Available at:[Link] [3]
Application
Application Notes and Protocols for N-Alkylation of 3-Methylpiperazine Derivatives
For: Researchers, scientists, and drug development professionals. Introduction N-alkylated piperazine derivatives are a cornerstone in modern medicinal chemistry, with the piperazine ring being the third most prevalent n...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated piperazine derivatives are a cornerstone in modern medicinal chemistry, with the piperazine ring being the third most prevalent nitrogen-containing heterocycle in pharmaceuticals.[1][2] This structural motif is a key component in a multitude of FDA-approved drugs, demonstrating a wide range of pharmacological activities including anxiolytic, antiviral, and anticancer properties.[2] The strategic introduction of alkyl groups onto the nitrogen atoms of the piperazine core, particularly in asymmetrically substituted molecules like 3-methylpiperazine, allows for the fine-tuning of critical drug-like properties such as solubility, basicity, and receptor-binding affinity.[3]
However, the selective N-alkylation of asymmetrically substituted piperazines like 3-methylpiperazine presents a significant synthetic challenge. The two nitrogen atoms exhibit different steric and electronic environments, leading to potential regioselectivity issues. This guide provides a comprehensive overview of the principles and detailed protocols for the controlled N-alkylation of 3-methylpiperazine derivatives, empowering researchers to synthesize target molecules with high precision and efficiency.
Core Principles of N-Alkylation of 3-Methylpiperazine
The N-alkylation of 3-methylpiperazine is fundamentally a nucleophilic substitution reaction where the nitrogen atom of the piperazine ring acts as the nucleophile, attacking an electrophilic alkylating agent. The primary challenge lies in controlling which of the two non-equivalent nitrogen atoms (N1 and N4) undergoes alkylation.
The regioselectivity of the reaction is influenced by several factors:
Steric Hindrance: The methyl group at the C3 position sterically hinders the adjacent N4 nitrogen, making the N1 nitrogen more accessible to bulky alkylating agents.
Electronic Effects: The electron-donating nature of the methyl group slightly increases the electron density and nucleophilicity of the N4 nitrogen. However, this effect is often outweighed by steric considerations.
Protecting Groups: The most reliable strategy for achieving regioselectivity is the use of a protecting group on one of the nitrogen atoms.[4] This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection.
Reaction Conditions: The choice of base, solvent, and temperature can also influence the reaction's outcome.[1]
Strategic Approaches to Selective N-Alkylation
Three primary strategies are employed to achieve selective mono-N-alkylation of piperazine derivatives:
Protecting Group-Assisted Synthesis: This is the most common and versatile approach.[4] One nitrogen is temporarily masked with a protecting group, such as the tert-butoxycarbonyl (Boc) group, to direct alkylation to the other nitrogen.[4]
Stoichiometry-Controlled Direct Alkylation: This method relies on kinetic control by using a 1:1 molar ratio of the piperazine and the alkylating agent under carefully controlled conditions to favor mono-alkylation.[4] However, this approach often leads to a mixture of mono- and di-alkylated products.
Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product.[4] This is a particularly useful method for introducing a variety of alkyl groups.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 3-methylpiperazine derivatives.
Protocol 1: Regioselective Mono-N-Alkylation via a Boc-Protected Intermediate
This protocol describes the selective alkylation of the N1 nitrogen of 3-methylpiperazine by first protecting the N4 nitrogen with a Boc group.
Workflow Diagram
Caption: Workflow for regioselective mono-N-alkylation.
Materials
Reagent/Solvent
Supplier
Grade
3-Methylpiperazine
Sigma-Aldrich
≥98%
Di-tert-butyl dicarbonate ((Boc)₂O)
Acros Organics
97%
Triethylamine (TEA)
Fisher Scientific
≥99%
Dichloromethane (DCM)
VWR
Anhydrous
Alkyl Halide (e.g., Benzyl Bromide)
Alfa Aesar
99%
Potassium Carbonate (K₂CO₃)
J.T. Baker
Anhydrous
Acetonitrile (ACN)
EMD Millipore
Anhydrous
Trifluoroacetic Acid (TFA)
Oakwood Chemical
99%
Ethyl Acetate
Macron Fine Chemicals
ACS Grade
Saturated Sodium Bicarbonate Solution
LabChem
Brine
Ricca Chemical
Anhydrous Sodium Sulfate
BDH
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 4-methylpiperazine-1-carboxylate
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperazine (1.0 equiv.) in anhydrous dichloromethane (DCM).
Add triethylamine (1.1 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) in DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-methylpiperazine-1-carboxylate.
Step 2: N-Alkylation of the Protected Piperazine
To a solution of tert-butyl 4-methylpiperazine-1-carboxylate (1.0 equiv.) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 equiv.).[6]
Add the desired alkyl halide (1.1 equiv.) to the suspension.
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[6]
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.
Step 3: Boc Deprotection
Dissolve the crude tert-butyl 4-alkyl-1-methylpiperazine-1-carboxylate (1.0 equiv.) in DCM.
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.[4]
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 1-alkyl-4-methylpiperazine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is suitable for the introduction of a wide variety of alkyl groups, especially those derived from aldehydes and ketones.[4]
Reaction Scheme
Caption: General scheme for reductive amination.
Materials
Reagent/Solvent
Supplier
Grade
3-Methylpiperazine
Sigma-Aldrich
≥98%
Aldehyde or Ketone
TCI America
As required
Sodium Triacetoxyborohydride (STAB)
Combi-Blocks
97%
1,2-Dichloroethane (DCE)
Oakwood Chemical
Anhydrous
Saturated Sodium Bicarbonate Solution
LabChem
Dichloromethane (DCM)
VWR
ACS Grade
Anhydrous Magnesium Sulfate
Acros Organics
Step-by-Step Procedure
To a stirred solution of 3-methylpiperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise at room temperature.[7]
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Stir the mixture vigorously for 30 minutes, then separate the layers.
Extract the aqueous layer with dichloromethane (DCM).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-methylpiperazine derivative.
Product Characterization and Purification
Characterization
The identity and purity of the synthesized N-alkylated 3-methylpiperazine derivatives should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the alkylation.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Purification
Purification of piperazine-containing compounds can present challenges due to their basicity and polarity.[8]
Purification Method
Scale
Efficacy
Notes
Flash Column Chromatography
Small to Medium
High
Effective for removing most impurities. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine) may be required to prevent peak tailing.
Crystallization
Medium to Large
Variable
Can be effective if a suitable solvent system is found. Often used for final purification of the free base or a salt form.[8]
Distillation
Large
High
Suitable for volatile, thermally stable compounds.[8]
Troubleshooting Purification: If the product is highly polar and difficult to purify by standard silica gel chromatography, consider using reverse-phase chromatography or forming a salt (e.g., hydrochloride or tartrate) to facilitate crystallization.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.
Strong acids and bases are corrosive. Handle them with appropriate caution.
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The N-alkylation of 3-methylpiperazine derivatives is a critical transformation in the synthesis of many pharmaceutically important compounds. By understanding the principles of regioselectivity and employing robust protocols, such as those involving protecting groups or reductive amination, researchers can efficiently synthesize a diverse range of N-alkylated products. Careful execution of these protocols, coupled with rigorous purification and characterization, will ensure the successful preparation of target molecules for further investigation in drug discovery and development programs.
Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine
Introduction: The Strategic Value of the Tetrahydropyran (THP) Hydrazine Scaffold In contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. (Tetrahydro-2H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Tetrahydropyran (THP) Hydrazine Scaffold
In contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. (Tetrahydro-2H-pyran-4-yl)hydrazine has emerged as a highly valuable and versatile building block in this endeavor.[1] Its structure uniquely combines two critical pharmacophoric elements: the tetrahydropyran (THP) ring and a reactive hydrazine moiety.
The THP ring is considered a "privileged scaffold," frequently found in biologically active compounds and often serving as a bioisostere for a cyclohexane ring.[1][2] Its primary advantage lies in its ability to reduce lipophilicity and enhance aqueous solubility, which are key determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The hydrazine group, on the other hand, provides a synthetically tractable handle for generating vast libraries of derivatives through condensation reactions, most commonly with aldehydes and ketones to form hydrazones.[1][3] These resulting hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]
This guide provides a comprehensive overview of the experimental procedures for leveraging (tetrahydro-2H-pyran-4-yl)hydrazine in condensation reactions, focusing on the underlying mechanisms, detailed step-by-step protocols, and field-proven troubleshooting strategies.
The Core Chemistry: Mechanism of Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4][5] Understanding the mechanism is crucial for optimizing reaction conditions.
The process unfolds in two primary stages:
Nucleophilic Addition: The reaction is typically initiated by the addition of a catalytic amount of acid, which protonates the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine. This attack forms a tetrahedral intermediate known as a carbinolamine.[4]
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form a stable C=N double bond, yielding the final hydrazone product.
The pH of the reaction medium is a critical parameter. The reaction requires a mildly acidic environment (typically pH 4-6) to catalyze the reaction.[4] If the medium is too acidic, the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[4]
Caption: General reaction mechanism for hydrazone synthesis.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of derivatives from (tetrahydro-2H-pyran-4-yl)hydrazine.
Caption: A typical experimental workflow for synthesis.
Protocol 1: General Synthesis of a (Tetrahydro-2H-pyran-4-yl)hydrazone
This protocol describes a general procedure for the reaction with a generic aldehyde or ketone.
Materials:
(Tetrahydro-2H-pyran-4-yl)hydrazine
Aldehyde or Ketone
Anhydrous Ethanol or Methanol
Glacial Acetic Acid
Round-bottom flask, magnetic stirrer, reflux condenser
TLC plates (silica gel)
Procedure:
Reagent Preparation: In a round-bottom flask, dissolve (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in a suitable solvent like ethanol or methanol (approx. 10 mL per gram of hydrazine).[1][6]
Carbonyl Addition: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 eq) dropwise at room temperature.[1]
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[1][4][6]
Reaction: Stir the mixture at room temperature or heat under reflux (typically 78°C for ethanol). Reaction times can vary from 2 to 24 hours.[1][6]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][4] A suitable eluent system (e.g., 4:1 hexane:ethyl acetate) should show the consumption of the starting materials and the appearance of a new, single product spot.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
If a solid precipitates: Collect the product by vacuum filtration, washing with a small amount of cold solvent (e.g., ethanol).[1][7]
If no solid forms: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][4]
Parameter
Typical Value/Reagent
Rationale
Hydrazine Stoich.
1.0 equivalent
Limiting reagent.
Carbonyl Stoich.
1.0 - 1.1 equivalents
A slight excess can drive the reaction to completion.
Solvent
Ethanol, Methanol
Good solubility for reactants; allows for reflux if needed.[1][6]
Catalyst
Glacial Acetic Acid (cat.)
Provides the necessary mildly acidic pH (4-6) for catalysis.[4]
Temperature
Room Temp. to 78°C (EtOH Reflux)
More reactive aldehydes may proceed at RT; ketones often require heat.[1][6]
Time
2 - 24 hours
Reaction rate is dependent on the reactivity of the carbonyl compound.
Protocol 2: Advanced Application - Knorr Synthesis of a 1-(THP)-Pyrazolone
This protocol demonstrates the reaction with a β-ketoester to form a heterocyclic pyrazolone, a scaffold of significant interest in drug discovery.[8]
Materials:
(Tetrahydro-2H-pyran-4-yl)hydrazine
Ethyl acetoacetate (or other β-ketoester)
Ethanol
Ice bath
Procedure:
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol (approx. 20 mL per 0.1 mole).
To this stirred solution, add (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) dropwise. Note that the reaction can be exothermic.[8]
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. The reaction involves an initial condensation followed by an intramolecular cyclization.[8]
Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[8]
Collect the precipitated solid by vacuum filtration and wash with a small amount of ice-cold ethanol.[8]
Dry the product under vacuum to obtain the pure 1-(tetrahydro-2H-pyran-4-yl)-3-methyl-1H-pyrazol-5(4H)-one.
Purification and Troubleshooting
Purification is critical to obtaining a high-quality final product. Recrystallization and silica gel column chromatography are the two most common methods.[9]
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction
Insufficient reaction time or temperature; low reactivity of carbonyl; poor quality hydrazine.
Increase reaction time and/or temperature (reflux).[6] Confirm reagent quality.
Oily Product / Fails to Crystallize
Presence of impurities (e.g., unreacted starting materials, solvent). The product itself is an oil at RT.
Purify by column chromatography.[6] Attempt trituration by stirring the oil with a non-polar solvent (e.g., cold hexane).[9][10] Scratch the inside of the flask with a glass rod to induce nucleation.[9]
Formation of Azine Side Product
The initially formed hydrazone reacts with a second molecule of the aldehyde/ketone. More common with excess aldehyde.
Use a slight excess of hydrazine (1.1-1.2 eq) to favor hydrazone formation.[6] Purify via column chromatography to separate the hydrazone from the less polar azine.[4]
Product Decomposition on Silica Gel
Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis.
Neutralize the eluent by adding a small amount of triethylamine (0.5-1% v/v).[9] Alternatively, use a different stationary phase like neutral alumina.[9]
Product Characterization
Confirming the structure and purity of the synthesized compound is a mandatory final step.
Technique
Key Observables for a (Tetrahydro-2H-pyran-4-yl)hydrazone
¹H NMR
Appearance of a characteristic azomethine proton (-CH=N-) signal (typically δ 8-9 ppm).[11][12] Presence of signals corresponding to the THP ring protons. Disappearance of the aldehyde proton signal (δ 9-10 ppm).
¹³C NMR
Appearance of the imine carbon (C=N) signal. Signals for the carbons of the THP ring.
FT-IR
Appearance of a strong C=N stretching vibration (typically 1615-1640 cm⁻¹).[12] Disappearance of the carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) and the N-H stretches from the hydrazine.[11]
Mass Spec.
Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the expected product.
Safety Considerations
(Tetrahydro-2H-pyran-4-yl)hydrazine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[13] Always handle it in a well-ventilated chemical fume hood.
Hydrazine Derivatives: Hydrazine and its derivatives are toxic. Hydrazine hydrate is corrosive, a suspected carcinogen, and can be fatal if inhaled.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
General Precautions: Avoid heating hydrazine-containing compounds in the presence of air, as this can be explosive.[16] Keep reagents away from open flames and hot surfaces.[14][17]
Conclusion
The condensation reaction of (tetrahydro-2H-pyran-4-yl)hydrazine is a robust and highly effective method for synthesizing diverse molecular scaffolds. The incorporation of the THP moiety offers a strategic advantage for improving the ADME properties of potential drug candidates. By understanding the underlying reaction mechanism and following the detailed protocols and troubleshooting guides presented here, researchers can efficiently generate libraries of novel hydrazone and pyrazole derivatives for biological screening and lead optimization programs.
References
Desai, D. D., & Desai, G. C. (2015). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 7(10), 823-832. Available at: [Link]
How to purify hydrazone? ResearchGate. Available at: [Link]
Kar, A., et al. (2019). Chemical modification of proteins with photocleavable groups. Methods in Enzymology, 624, 1-28. Available at: [Link]
Al-Smadi, M., & Al-Zoubi, R. (2010). Product Class 17: Hydrazones. Science of Synthesis, 27, 601-648. Available at: [Link]
Yıldırım, M., et al. (2017). Synthesis, characterization, investigation of biological activity, docking studies, and spectroscopic properties of hydrazone compounds containing different substituents. Canadian Journal of Chemistry, 95(11), 1129-1139. Available at: [Link]
Al-Majedy, Y. K., et al. (2017). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules, 22(11), 1836. Available at: [Link]
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Available at: [Link]
Need a purification method for a free hydrazone. Reddit. Available at: [Link]
(Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem. Available at: [Link]
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
Kumar, D., et al. (2020). Synthesis, Spectroscopic, In-vitro and Computational Analysis of Hydrazones as Potential Antituberculosis Agents: (Part-I). Letters in Drug Design & Discovery, 17(6), 745-758. Available at: [Link]
Lambert, T. H., et al. (2019). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Catalysis, 2, 803-808. Available at: [Link]
Lambert, T. H., et al. (2022). Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Chemical Science, 13(8), 2344-2348. Available at: [Link]
Wang, X., et al. (2024). Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation. The Journal of Organic Chemistry, 89(5), 3045-3056. Available at: [Link]
Lebreton, J., et al. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(12), 3643-3649. Available at: [Link]
Wang, C., et al. (2020). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry, 18(40), 8026-8038. Available at: [Link]
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. Available at: [Link]
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride. Kishida Chemical Co.,Ltd. Available at: [Link]
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18695-18706. Available at: [Link]
Al-dujailly, J. K. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. Available at: [Link]
Yáñez-S, M., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9294-9302. Available at: [Link]
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Available at: [Link]
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Available at: [Link]
Lamchen, M., Pugh, W., & Stephen, A. M. (1954). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed), 2429-2434. Available at: [Link]
Bichenkova, E. V., et al. (2021). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry, 12(9), 1548-1560. Available at: [Link]
Wolff-Kishner Reduction. Organic Chemistry Portal. Available at: [Link]
Development of Antimicrobial and Antifungal Piperazine Derivatives: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals. Abstract: The rise of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating the urgent development...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile structure and frequent presence in biologically active compounds.[1][2][3] This document provides a comprehensive guide for the development of piperazine derivatives as potent antimicrobial and antifungal agents. It outlines detailed protocols for their synthesis, in vitro evaluation, and safety assessment, while also providing insights into their structure-activity relationships and potential mechanisms of action.
Rationale and Design Strategies
The piperazine moiety is a versatile building block in drug design.[1][4] Its two nitrogen atoms offer sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity. A common and effective strategy involves creating hybrid molecules where the piperazine core acts as a linker between different pharmacophores.[3][5]
Key Design Strategies:
Hybridization with Azoles: Combining the piperazine scaffold with azole moieties (like triazoles or imidazoles) is a well-established approach for developing potent antifungal agents.[4][5][6] This strategy leverages the known mechanism of azoles, which inhibit the fungal enzyme 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[5][6]
Structural Modifications: The antimicrobial activity of piperazine derivatives can be significantly influenced by the nature and position of substituents on attached aromatic rings.[2] Electron-withdrawing groups such as halogens (Cl, Br) or nitro groups (NO2) have been shown to enhance antibacterial activity.[2]
N-Alkylation and Acylation: Introducing various alkyl or acyl groups at the nitrogen atoms of the piperazine ring allows for systematic exploration of the structure-activity relationship (SAR), optimizing potency and selectivity.[5][7]
Below is a conceptual diagram illustrating the general design strategy for novel piperazine derivatives.
Caption: General design strategy for piperazine-based antimicrobial agents.
Synthesis Protocols
The synthesis of piperazine derivatives often involves standard organic chemistry reactions. A common approach is the nucleophilic substitution reaction between a piperazine core and various electrophiles like alkyl halides or sulfonyl chlorides.[7][8]
Protocol 2.1: Synthesis of 1-Aryl-4-Alkylpiperazine Derivatives (General Procedure)
This protocol describes a two-step synthesis involving an initial aromatic nucleophilic substitution followed by N-alkylation.
Rationale: This method allows for the creation of a diverse library of compounds by varying both the aromatic component (Step 1) and the alkyl substituent (Step 2). Dichloromethane (DCM) is a common solvent for its inertness and ability to dissolve a wide range of organic compounds. Triethylamine (TEA) is used as a mild organic base to neutralize the HCl generated during the acylation/sulfonylation step, driving the reaction to completion.[7]
Step-by-Step Methodology:
Synthesis of 1-Arylpiperazine Intermediate:
To a solution of piperazine (1.0 eq) in a suitable solvent like Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
Add the substituted chloro-nitrobenzene (1.1 eq) to the mixture.
Heat the reaction mixture at 80-100°C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture, pour it into ice-cold water, and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 1-arylpiperazine intermediate.[8][9]
N-Alkylation or N-Acylation of the Intermediate:
Dissolve the 1-arylpiperazine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Triethylamine (TEA, 1.5 eq) to the solution and cool to 0°C in an ice bath.
Slowly add the desired alkyl halide, acid chloride, or sulfonyl chloride (1.1 eq) dropwise.[7]
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Purify the final product by column chromatography or recrystallization.
Characterization:
Confirm the structure of the final synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis and purification of piperazine derivatives.
In Vitro Antimicrobial & Antifungal Evaluation
Determining the in vitro activity of newly synthesized compounds is a critical step in the drug discovery pipeline. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][8]
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.
Materials:
96-well sterile microtiter plates
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
Synthesized piperazine derivatives dissolved in Dimethyl Sulfoxide (DMSO)
Standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Spectrophotometer or plate reader
Step-by-Step Methodology:
Inoculum Preparation:
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Create a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
In the 96-well plate, add 100 µL of broth to all wells.
Add 100 µL of the stock solution to the first column of wells, resulting in an initial 2-fold dilution.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.
Inoculation and Controls:
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
Positive Control: Wells containing broth and inoculum only (no compound).
Negative Control: Wells containing broth only (no inoculum).
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
Incubation:
Cover the plates and incubate at 35-37°C. Incubate for 18-24 hours for bacteria and 24-48 hours for fungi.[6]
Reading Results:
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Alternatively, results can be read using a plate reader by measuring absorbance at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥80% compared to the positive control.[6]
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill the microorganism. It is a direct extension of the MIC assay.
Step-by-Step Methodology:
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
Spot-plate these aliquots onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
Incubate the agar plates under the same conditions as the MIC assay.
The MBC or MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar subculture, indicating a ≥99.9% reduction in the initial inoculum.[10]
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Cytotoxicity and Safety Assessment
A crucial aspect of drug development is ensuring that lead compounds are selective for microbial targets over host cells. Cytotoxicity and hemolysis assays are primary screens for this purpose.
Protocol 4.1: Hemolysis Assay
Principle: This assay measures the ability of a compound to lyse red blood cells (RBCs), an indicator of general membrane-disrupting activity.
Step-by-Step Methodology:
Obtain fresh whole blood (e.g., murine or human) and centrifuge to pellet the RBCs.
Wash the RBC pellet three times with cold phosphate-buffered saline (PBS).
Resuspend the RBCs in PBS to make a 4% (v/v) suspension.
In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of the test compounds at various concentrations (prepared in PBS).
Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
Calculate the percentage of hemolysis using the formula:
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Data Interpretation and Presentation
Systematic data organization is key to understanding the structure-activity relationship (SAR). A summary table is an effective way to compare the potency and selectivity of different derivatives.
Table 1: Example Antimicrobial and Cytotoxicity Data for a Series of Piperazine Derivatives
SAR Insights: From the example data, one could infer that:
A 2,4-difluorophenyl group at the R² position (PIP-02, PIP-04) confers greater antifungal activity compared to a 4-chlorophenyl group (PIP-01, PIP-03).
N-methylation at R¹ (PIP-03, PIP-04) may decrease overall potency and selectivity compared to the unsubstituted analogs (PIP-01, PIP-02).
Mechanism of Action Insights
For many piperazine-azole hybrids, the primary mechanism of antifungal action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, ultimately inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by piperazine-azole hybrids.
Conclusion and Future Directions
Piperazine derivatives represent a highly promising class of compounds in the search for new antimicrobial and antifungal agents.[11] The synthetic versatility of the piperazine scaffold allows for extensive optimization of its biological activity. The protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel piperazine-based drug candidates. Future work should focus on lead optimization to enhance potency against resistant strains, improve pharmacokinetic profiles, and conduct in vivo efficacy studies in relevant animal models.[2]
References
Al-Amin, M., et al. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Omega, 4(5), 8194-8204. [Link]
Kumar V, et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11). [Link]
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 193-207. [Link]
Patel, N. B., et al. (2024). Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Current Bioactive Compounds, 20(6). [Link]
Singh, S., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science, 13(04), 167-175. [Link]
Sharma, R., et al. (2017). Antibacterial and Antifungal activity of Piperazinylbenzothiazine. Der Pharma Chemica, 9(14), 85-88. [Link]
Wang, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11045-11060. [Link]
S, S. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Manipal.[Link]
Taylor & Francis Online. (2022). Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. [Link]
Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. [Link]
Kamal, A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 684-690. [Link]
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
Somashekhar, M. (n.d.). Synthesis of Antimicrobial Piperazine Derivatives. Scribd. [Link]
Asati, V., & Sharma, P. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(1), 160-170. [Link]
Kumar, D., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Mini-Reviews in Medicinal Chemistry. [Link]
L, R., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(04), 1-8. [Link]
Technical Support Center: Optimizing the Yield of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine . This compound is a highly valuable chiral building block used extensively in drug discovery (e.g., kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine . This compound is a highly valuable chiral building block used extensively in drug discovery (e.g., kinase inhibitors and GPCR ligands).
This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the mechanistic causality behind each experimental choice, ensuring your protocols are robust, scalable, and self-validating.
Expert Insight: The Nomenclature & Regioselectivity Paradox
A frequent point of confusion in this synthesis is the numbering of the piperazine ring. The standard synthetic route involves the direct reductive amination of (R)-2-methylpiperazine with tetrahydro-4H-pyran-4-one.
The methyl group at the C2 position of (R)-2-methylpiperazine creates a significant 1,3-diaxial-like steric clash, heavily shielding the adjacent N1 nitrogen. Consequently, the reaction kinetically favors the unhindered N4 position. However, once the tetrahydropyran (THP) group is attached, IUPAC nomenclature rules dictate that the nitrogen bearing the heavier substituent takes priority as N1.
The result: You are mechanistically alkylating N4 , but nominally producing the 1-alkyl-3-methylpiperazine . Understanding this shift is critical; it proves that protecting the N1 position is unnecessary if stoichiometric and thermal controls are strictly maintained.
Part 1: Mechanistic Pathway & Workflow
The synthesis relies on a direct reductive amination using Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) [1]. STAB is selected over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows STAB to remain stable in weakly acidic conditions and selectively reduce the highly electrophilic iminium ion without prematurely reducing the ketone starting material [2].
This self-validating protocol is optimized for a 10 mmol scale.
Reagents Required:
(R)-2-Methylpiperazine: 1.00 g (10.0 mmol, 1.0 eq)
Tetrahydro-4H-pyran-4-one: 1.05 g (10.5 mmol, 1.05 eq)
Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
Glacial Acetic Acid (AcOH): 0.57 mL (10.0 mmol, 1.0 eq)
1,2-Dichloroethane (DCE): 50 mL
Step-by-Step Methodology:
Iminium Formation: In a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve (R)-2-methylpiperazine (1.0 eq) and tetrahydro-4H-pyran-4-one (1.05 eq) in anhydrous DCE (50 mL).
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality: The weak acid protonates the intermediate carbinolamine, facilitating dehydration to the reactive iminium ion without degrading the STAB reducing agent [1]. Stir at room temperature (20 °C) for 1 hour.
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC or LC-MS (target mass [M+H]⁺ = 185.1).
Quenching & pH Adjustment (Critical Step): Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO₃. Stir for 15 minutes. Then, add 1N NaOH dropwise until the aqueous layer reaches pH > 10 . Causality: Piperazines have high pKa values (~9.8 for the secondary amine). Failing to push the pH above 10 will leave the product protonated, resulting in massive yield losses to the aqueous phase.
Extraction & Purification: Extract the basic aqueous layer with a polar organic mixture (e.g., Dichloromethane/Methanol 9:1, 3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1) to yield the pure product.
Part 3: Quantitative Optimization Data
The table below summarizes the causality of different reaction conditions on the overall yield and regioselectivity (N4 vs N1 alkylation).
Reducing Agent
Solvent
Additive
Temp (°C)
Yield (%)
Regioselectivity (N4:N1)
Mechanistic Notes
NaBH(OAc)₃
DCE
AcOH (1 eq)
0 to 20
>85%
>95:5
Optimal. Mild hydride nucleophilicity prevents direct ketone reduction [2].
NaBH(OAc)₃
THF
None
20
60%
90:10
Sluggish iminium formation without acid catalyst.
NaBH₃CN
MeOH
ZnCl₂
20
70%
85:15
Generates toxic HCN gas during workup; lower steric discrimination.
NaBH₄
EtOH
None
20
<30%
N/A
Highly nucleophilic hydride causes rapid, direct reduction of the ketone to the alcohol.
Part 4: Troubleshooting & FAQs
Q: My reaction stalls at 60% conversion with unreacted ketone remaining. How can I drive it to completion?A: STAB is a highly selective but relatively weak reducing agent. It relies entirely on the electrophilicity of the protonated iminium ion. If your reaction lacks sufficient acid, the equilibrium favors the unprotonated imine or carbinolamine, which STAB cannot reduce efficiently. Ensure you are adding exactly 1.0 equivalent of glacial acetic acid to maintain the necessary slightly acidic microenvironment [1].
Q: LC-MS shows a significant amount of dialkylated byproduct (mass = 269.2). How do I prevent over-alkylation?A: While the C2 methyl group sterically shields the N1 nitrogen, it is not an impenetrable barrier. Excess ketone, excess STAB, or elevated temperatures will eventually force the second alkylation. To fix this:
Strictly cap the ketone stoichiometry at 1.00 – 1.05 equivalents.
Ensure the STAB addition is performed at 0 °C.
Do not let the reaction run longer than 16 hours.
Q: My LC-MS shows 100% conversion, but my isolated yield after aqueous extraction is extremely poor (<40%). What went wrong?A: You are losing your product in the aqueous phase. (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is highly polar and exceptionally water-soluble when protonated.
The Fix: Verify with pH paper that your aqueous layer is strictly pH > 10 before extraction. If it is lower, add more NaOH. Furthermore, saturate the aqueous layer with NaCl (salting-out effect) and extract using a slightly more polar organic solvent system, such as DCM containing 10% Methanol, or 2-Methyltetrahydrofuran (2-MeTHF).
Q: Can I use Dichloromethane (DCM) instead of 1,2-Dichloroethane (DCE)?A: Yes. While Abdel-Magid's foundational work established DCE as the optimal solvent due to its slightly higher boiling point and excellent solubility profile for STAB [1], DCM is a perfectly viable, less toxic alternative for this specific reaction at room temperature. Expect similar yields, though reaction times may need to be extended by 2–4 hours.
Part 5: References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: Journal of Organic Chemistry (1996)
URL: [Link]
Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes
Source: Organic Process Research & Development (2006)
URL: [Link]
Optimization
Technical Support Center: Stereoselective Synthesis of Substituted Piperazines
Welcome to the Technical Support Center for the stereoselective synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the stereoselective synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of these crucial heterocyclic scaffolds. Piperazine rings are prevalent in pharmaceuticals, but achieving specific stereoisomers of C-substituted piperazines remains a significant synthetic hurdle.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the stereoselective synthesis of substituted piperazines.
Q1: Why is it so difficult to synthesize C-substituted chiral piperazines compared to N-substituted ones?
A: The functionalization of the nitrogen atoms in the piperazine ring is relatively straightforward.[1] However, introducing substituents onto the carbon backbone, especially in a stereocontrolled manner, presents several challenges:
Inert C-H Bonds: The C-H bonds on the piperazine ring are generally unreactive, requiring specific activation strategies for functionalization.[3][4]
Presence of Two Nitrogen Atoms: The second nitrogen atom can complicate many standard synthetic transformations that are effective for other cyclic amines like pyrrolidines or piperidines. It can lead to side reactions or inhibit the reactivity of catalytic systems.[3]
Control of Stereochemistry: Creating multiple stereogenic centers on the piperazine ring requires precise control over diastereoselectivity and enantioselectivity, which is often difficult to achieve.[5][6]
Q2: My reaction to produce a mono-N-substituted piperazine is giving a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?
A: The formation of a di-substituted byproduct is a common issue due to the similar reactivity of both nitrogen atoms.[4][7] To favor mono-substitution, consider the following strategies:
Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction with an unsubstituted piperazine.[7]
Slow Addition: A slow, controlled addition of the electrophile at a low temperature can help manage the reaction rate and reduce the formation of the di-substituted product.[7]
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to ensure only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.[7]
Q3: I'm struggling with low enantioselectivity in my asymmetric synthesis of a chiral piperazine. What are some general strategies to improve this?
A: Low enantioselectivity is a frequent challenge. Here are some general approaches to consider:
Catalyst and Ligand Screening: The choice of catalyst and chiral ligand is critical. For transition-metal-catalyzed reactions, screen a variety of ligands with different electronic and steric properties.[7] For example, in asymmetric hydrogenations, ferrocene-derived ligands like JosiPhos have shown good enantioselectivity.[8]
Solvent and Temperature Effects: Systematically evaluate the effect of different solvents and reaction temperatures. These parameters can significantly influence the transition state energies of the enantioselective step.[8]
Chiral Auxiliaries: If a catalytic asymmetric approach is not feasible, consider using a chiral auxiliary to direct the stereoselective addition of substituents. The auxiliary can be removed later in the synthetic sequence.[2]
Classical Resolution: If a racemic mixture is obtained, classical resolution through the formation and crystallization of diastereomeric salts with a chiral resolving agent is a viable option.[9]
Q4: How can I separate the enantiomers of my final chiral piperazine product?
A: The separation of enantiomers is a crucial step for biological evaluation. The most common methods include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are often effective for separating piperazine enantiomers.[10]
Classical Resolution via Diastereomeric Salts: This involves reacting the racemic piperazine with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered by breaking the salt.[9]
Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reductive Cyclization of Bis-imines to form 2,3-Disubstituted Piperazines
Question: My manganese-mediated reductive cyclization of a bis-imine is resulting in a mixture of diastereomers with low selectivity for the desired trans product. How can I improve the diastereoselectivity?
Answer: Stereoselectivity is a known challenge in the reductive cyclization of imines to form vicinal diamines and piperazines.[5] While some electrochemical methods have shown good diastereoselectivity, metal-mediated methods often require optimization.
Troubleshooting Steps:
Choice of Reducing Agent: While you are using manganese, other metal reductants have been employed for imine dimerization. It might be worth exploring if alternative reducing systems offer better stereocontrol for your specific substrate.
Solvent and Temperature Optimization: The reaction solvent and temperature can influence the conformational preferences of the reaction intermediates, thereby affecting the diastereoselectivity. A systematic screen of aprotic solvents (e.g., THF, dioxane, toluene) and a range of temperatures should be performed.
Substrate Modification: The steric and electronic properties of the substituents on the imine can have a profound impact on the diastereoselectivity.
Bulky Substituents: Introducing bulkier groups on the nitrogen or carbon of the imine can favor the formation of the thermodynamically more stable trans isomer.
Chiral Diamine Backbone: If applicable to your synthetic design, starting with a chiral diamine, such as one derived from (R,R)-cyclohexyldiamine, can lead to high diastereoselectivity in the reductive cyclization.[5]
Post-Synthesis Epimerization: It may be possible to epimerize an undesired diastereomer to the more stable one after the cyclization. Visible light-mediated methods have been developed for the epimerization of morpholines and piperazines to their thermodynamically favored isomers.[13]
Issue 2: Low Yield and Catalyst Deactivation in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but I am consistently getting low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig aminations involving piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[7]
side-product formation in the synthesis of tetrahydropyran-piperazines
Welcome to the Technical Support Center for Tetrahydropyran-Piperazine Synthesis . This guide is designed for medicinal chemists and process scientists troubleshooting the integration of tetrahydropyran (THP) rings with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tetrahydropyran-Piperazine Synthesis . This guide is designed for medicinal chemists and process scientists troubleshooting the integration of tetrahydropyran (THP) rings with piperazine scaffolds—a highly prevalent motif in modern drug discovery (e.g., Venetoclax, Entrectinib).
Here, we bypass generic advice and dive directly into the thermodynamic and kinetic causalities of side-product formation, providing self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Insights & Pathway Analysis
The synthesis of THP-piperazines generally proceeds via two primary routes: Reductive Amination (using tetrahydropyran-4-one) or Direct N-Alkylation (using a THP-4-halide or sulfonate). Each pathway carries a unique profile of competing side reactions.
Fig 1: Reductive amination workflow highlighting the bifurcation into desired and side-product pathways.
Fig 2: Direct N-alkylation mechanism illustrating the competition between SN2 substitution and E2 elimination.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I isolating tetrahydropyran-4-ol instead of my desired THP-piperazine during reductive amination?
The Causality: This occurs when the rate of direct ketone reduction outpaces the rate of iminium ion formation. If you are using Sodium Borohydride (
NaBH4
), it is too nucleophilic and will directly reduce tetrahydropyran-4-one[1].
The Solution: Switch to a milder, pH-dependent reducing agent like Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
) or Sodium Cyanoborohydride (
NaBH3CN
). These reagents require the electrophilic activation of the iminium ion to transfer hydride efficiently[2]. To further validate, pre-form the imine for 1-2 hours with a Lewis acid (e.g.,
Ti(OiPr)4
) before adding the reductant[1].
Q2: I am using STAB, but my LC-MS shows an N-acetylated piperazine byproduct (+42 Da). How do I prevent this?
The Causality: STAB can act as an acylating agent toward secondary amines, especially under prolonged reaction times or in non-optimal solvents (like DCM) where imine formation is sluggish[3].
The Solution:
Change the solvent: Imine formation is substantially faster in protic solvents like Isopropanol (IPA) or aprotic polar solvents like THF/DCE, allowing the reductive amination to outcompete acetylation[3]. Note: Do not use Methanol, as STAB degrades rapidly in it.
Order of addition: Ensure complete consumption of the starting piperazine by using a slight excess of the aldehyde/ketone (1.1 to 1.2 eq).
Q3: My direct N-alkylation route using THP-4-mesylate is yielding mostly volatile dihydropyran. What is going wrong?
The Causality: The C4 position of the tetrahydropyran ring is sterically hindered. When an unprotected piperazine (a moderate nucleophile but a decent base) or an auxiliary base (like
K2CO3
) is heated with THP-4-mesylate, the activation energy for E2 elimination (abstracting a beta-hydrogen) is lower than for the
SN2
substitution. This results in the formation of 3,6-dihydro-2H-pyran and unreacted piperazine.
The Solution: Abandon direct alkylation for this specific coupling. Reductive amination is the industry-standard workaround for synthesizing bulky N-alkyl piperazines because it bypasses the steric penalty of the
SN2
transition state[4].
Q4: How do I prevent bis-alkylation (formation of 1,4-bis(tetrahydropyran-4-yl)piperazine) when using unprotected piperazine?
The Causality: Once mono-alkylated, the second nitrogen on the piperazine ring becomes slightly more nucleophilic due to the inductive electron-donating effect of the newly attached alkyl group.
The Solution: If a mono-protected piperazine (e.g., N-Boc-piperazine) cannot be used, you must exploit Le Chatelier's principle. Use a massive stoichiometric excess of piperazine (e.g., 5 to 8 equivalents). This statistical distribution ensures the ketone reacts almost exclusively with unreacted piperazine molecules. This exact strategy was utilized in the large-scale commercial synthesis of Venetoclax to minimize double-addition products[4].
Part 3: Optimization Matrices & Data Presentation
Use the following empirically derived matrix to select the optimal conditions for your specific substrate constraints.
Reaction Parameter
Condition A (Standard)
Condition B (Sterically Hindered)
Condition C (Acid-Sensitive)
Reducing Agent
NaBH(OAc)3
(1.5 eq)
NaBH3CN
(1.5 eq)
NaBH(OAc)3
(1.5 eq)
Solvent
DCE or THF
MeOH or EtOH
THF
Additive
Acetic Acid (1.0 eq)
Ti(OiPr)4
(1.2 eq)
None (rely on STAB acidity)
Pre-stir Time
30 minutes
2 - 4 hours
1 hour
Temperature
Ambient (
20∘C
)
Reflux for imine, RT for reduction
0∘C
to Ambient
Primary Risk
Acetylation if left >24h
Cyanide toxicity in workup
Sluggish conversion
Part 4: Self-Validating Experimental Protocol
Optimized Reductive Amination of N-Boc-Piperazine with Tetrahydropyran-4-one
This protocol utilizes a self-validating pH-quench to ensure complete removal of boron byproducts without degrading the acid-sensitive Boc group.
Step 1: Imine Formation
Charge a flame-dried, argon-purged flask with N-Boc-piperazine (1.0 eq, 10 mmol) and Tetrahydropyran-4-one (1.1 eq, 11 mmol).
Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Isopropanol (IPA) (0.2 M concentration).
Add glacial Acetic Acid (1.0 eq) dropwise. Validation Check: The solution should remain clear. If using IPA, imine formation is accelerated. Stir for 1 hour at room temperature.
Step 2: Reduction
4. Cool the reaction mixture to
0∘C
using an ice bath.
5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
6. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Validation Check: Monitor via TLC (Ninhydrin stain). Prolonged stirring (>12h) increases the risk of N-acetylation.
Step 3: Quench and Isolation
7. Quench the reaction carefully by adding saturated aqueous
NaHCO3
(equal volume to the reaction solvent).
8. Critical Step: Ensure the pH of the aqueous layer is strictly >8. If it is acidic, add solid
Na2CO3
. Acidic workups will leave unreacted STAB and acetic acid in the organic phase, leading to viscous, impure oils[3].
9. Extract the aqueous layer with Dichloromethane (
3×20 mL
).
10. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the THP-piperazine as a crystalline solid.
Part 5: References
Side reactions to avoid during functionalization of Tetrahydrothiopyran-4-one - Benchchem. Available at:
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC (National Institutes of Health). Available at:
Reductive Amination, and How It Works - Master Organic Chemistry. Available at:
Reductive amination of piperazine: Troubleshooting & Workup - r/OrganicChemistry (Reddit). Available at:
Technical Support Center: Regioselective Piperazine N-Functionalization
Welcome to the technical support center for piperazine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for piperazine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective N-substitution on the piperazine scaffold. The symmetrical nature of piperazine presents a significant synthetic challenge, as the comparable nucleophilicity of its two nitrogen atoms often leads to undesired 1,4-disubstituted byproducts.[1]
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to improve selectivity and yield in your reactions.
General Strategy Decision Workflow
Choosing the correct synthetic strategy is the most critical decision for achieving high regioselectivity. The following workflow outlines the primary decision points for synthesizing a mono-N-substituted piperazine.
Technical Support Center: Resolution of Racemic 3-Methylpiperazine
Welcome to the Technical Support Center for the resolution of racemic 3-methylpiperazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting g...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the resolution of racemic 3-methylpiperazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges in separating the enantiomers of 3-methylpiperazine, a crucial chiral building block in modern medicinal chemistry.[1][2][3]
Introduction: The Importance of Chiral Purity
3-Methylpiperazine is a privileged scaffold in numerous pharmacologically active compounds. As with many chiral molecules, the biological activity and pharmacokinetic profiles of its enantiomers can differ significantly. Therefore, obtaining enantiomerically pure forms is often a critical step in the development of new therapeutics. This guide focuses on the practical aspects of resolving racemic 3-methylpiperazine, offering solutions to common experimental hurdles.
Part 1: Troubleshooting Guide: Classical Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation remains one of the most widely used and scalable methods for separating enantiomers of amines like 3-methylpiperazine.[4][5][6] The principle lies in the reaction of the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization.[4][7]
Diagram of the Workflow
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Common Problems & Solutions
Q1: I'm not getting any crystals. What should I do?
A complete lack of crystal formation typically points to issues with solubility or supersaturation.[8]
Cause: High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.
Solution 1: Concentrate the Solution. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.[8]
Solution 2: Add an Anti-Solvent. Gradually add a solvent in which the salts are poorly soluble to induce precipitation.[8] For piperazine salts, which are often soluble in alcohols, consider less polar solvents like toluene or ethyl acetate as anti-solvents.
Cause: Insufficient Supersaturation: The concentration of the salts might be too low.
Solution: Controlled Cooling. Lower the temperature of the solution slowly. Rapid cooling can sometimes lead to oiling out instead of crystallization.[9]
Cause: Inhibition of Nucleation: Crystal formation may be kinetically hindered.
Solution 1: Seeding. If available, add a few seed crystals of the desired product to provide a template for crystal growth.[9]
Solution 2: Scratching. Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments can act as nucleation sites.[9]
Q2: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is common when supersaturation is too high or the cooling rate is too fast.[9]
Solution 1: Reduce the Cooling Rate. Employ a controlled, gradual temperature ramp to allow molecules sufficient time to arrange into a crystal lattice.[9]
Solution 2: Dilute the Solution. Add more of the primary solvent to reduce the concentration before initiating cooling.[9]
Solution 3: Re-evaluate the Solvent System. The solvent may be too "good." Try a solvent system with slightly lower solvating power for the diastereomeric salts. Screening various solvents is often necessary.[6]
Q3: The enantiomeric excess (e.e.) of my resolved 3-methylpiperazine is low. How can I improve it?
Low enantiomeric excess is a critical issue that undermines the resolution's success.
Cause: Co-precipitation: The more soluble diastereomer may be precipitating along with the less soluble one.
Solution 1: Recrystallization. Perform one or more recrystallizations of the isolated diastereomeric salt. This is often the most effective way to enhance purity.
Solution 2: Adjust Stoichiometry. The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution outcome.[10] Experiment with ratios from 0.5 to 1.5 equivalents of the resolving agent.[10]
Cause: Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, which can limit the achievable enantiomeric excess through simple crystallization.[11]
Solution: Screen Different Resolving Agents. The formation of a solid solution is dependent on the specific combination of the amine and the resolving agent. Screening different chiral acids, such as mandelic acid derivatives or other tartaric acid derivatives, may be necessary.[12]
Cause: Inadequate Purity of Starting Materials. Impurities can disrupt the crystallization process.
Solution: Ensure High Purity. Verify the purity of both the racemic 3-methylpiperazine and the chiral resolving agent before use.[8]
Part 2: Alternative & Complementary Methods
While classical resolution is a powerful technique, other methods can be advantageous, particularly for analytical assessment or when crystallization proves difficult.
Enzymatic Kinetic Resolution
This method utilizes an enzyme that selectively acylates one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the acylated product.[13][14] Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose.[15][16]
Q&A: Enzymatic Resolution
Q1: My enzymatic resolution is slow and gives low conversion. What can I do?
Solution 1: Optimize the Acyl Donor. The choice of acyl donor is crucial. Activated esters, like ethyl 2-methoxyacetate, can significantly increase the reaction rate.[16]
Solution 2: Increase the Temperature. Many lipases, including immobilized CALB (Novozym 435), are stable at elevated temperatures (e.g., 50-80 °C), which can enhance the reaction rate.[15][16]
Solution 3: Choose an Appropriate Solvent. Non-polar, aprotic solvents like toluene or heptane are often optimal for lipase-catalyzed resolutions of amines.[16]
Q2: How can I achieve higher than 50% yield for one enantiomer?
Standard kinetic resolution is limited to a theoretical maximum yield of 50% for each enantiomer.[17] To overcome this, a "dynamic kinetic resolution" (DKR) can be employed. This involves coupling the enzymatic resolution with a method to racemize the unreacted enantiomer in situ, allowing for a theoretical yield of up to 100% of the desired product.[13]
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analytical determination of enantiomeric excess and for preparative-scale separations.[12][18]
Q&A: Chiral HPLC
Q1: I'm seeing poor separation of enantiomers on my chiral HPLC column.
Solution 1: Screen Different Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.[1][12]
Solution 2: Optimize the Mobile Phase. For basic analytes like 3-methylpiperazine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the silica support.[12]
Solution 3: Adjust the Mobile Phase Composition. Vary the ratio of the polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane, heptane) components of your mobile phase.
Part 3: Experimental Protocols & Data
Protocol 1: Screening for Optimal Resolving Agent and Solvent
This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent combination for the diastereomeric salt resolution of 3-methylpiperazine.
Preparation: In separate vials, dissolve a defined amount of racemic 3-methylpiperazine (e.g., 50 mg, 1 equivalent) in a small amount of a suitable solvent like methanol.
Addition of Resolving Agent: To each vial, add a solution of a different chiral resolving agent (0.5-1.0 equivalents) in the same solvent.
Salt Formation: Allow the vials to stir for 1-2 hours to ensure complete salt formation.[9]
Solvent Screening: Evaporate the initial solvent. To each vial, add a fixed volume (e.g., 1 mL) of a different screening solvent.
Crystallization Induction: Heat the vials to dissolve the salts, then allow them to cool slowly to room temperature. If no crystals form, try cooling in an ice bath.
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by dissolving the salt in water and adding a base (e.g., NaOH solution). Extract the amine with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess of the recovered 3-methylpiperazine by chiral HPLC.
Data Summary: Example Resolving Agents
The selection of a resolving agent is often empirical. The table below provides a starting point for screening.
Resolving Agent
Structure Type
Key Attributes
Tartaric Acid Derivatives (e.g., L-DTTA)
Linear dicarboxylic acid
Widely used and commercially available. Often forms crystalline salts with amines.[4][19]
Mandelic Acid
α-hydroxy carboxylic acid
Can be effective for resolving amines. Its aromatic ring can facilitate crystal packing.[12]
Camphoric Acid
Bicyclic dicarboxylic acid
The rigid structure can lead to well-defined crystal packing and high diastereoselectivity.[4]
Frequently Asked Questions (FAQs)
Q: What is the difference between a diastereomer and an enantiomer?A: Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. In the context of resolution, reacting a racemic mixture (R and S enantiomers) with a single enantiomer of a resolving agent (e.g., L-acid) creates two diastereomeric salts (R-L and S-L), which have different physical properties.[4][20]
Q: Can I recover the "wrong" enantiomer from the mother liquor?A: Yes. The mother liquor is enriched in the more soluble diastereomeric salt.[4] You can isolate this salt by evaporating the solvent and then liberate the amine. This allows for the recovery of both enantiomers from a single resolution experiment.
Q: How do I break the diastereomeric salt to get my pure enantiomer back?A: This is typically achieved by an acid-base workup. The diastereomeric salt is dissolved or suspended in water, and a base (like NaOH or Na2CO3) is added to deprotonate the amine, making it free.[7] The free amine can then be extracted into an organic solvent.[7]
Q: Is it necessary to use a full equivalent of the resolving agent?A: Not always. Using a sub-equimolar amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product, although the yield will be lower. The optimal stoichiometry should be determined experimentally.[7][21]
References
ChemRxiv. Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. [Link]
KTH Diva. Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
AIChE. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
PMC. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
YouTube. Resolution by diastereomeric salts. [Link]
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
Google Patents. CN1680365A - Novel synthesis and crystallization of piperazine ring-containing compounds.
ACS Publications. Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. [Link]
Taylor & Francis Online. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
HKUST SPD. Chiral resolution by diastereomeric salt crystallization. [Link]
ResearchGate. Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. [Link]
ACS Publications. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. [Link]
ACS Publications. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. [Link]
ResearchGate. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Request PDF. [Link]
PubMed. Chromatographic separation of enantiomers. [Link]
ResearchGate. Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF. [Link]
ResearchGate. ( S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF. [Link]
PMC. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
ResearchGate. Enantiomer separations by capillary electrochromatography using chiral stationary phases | Request PDF. [Link]
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Google Patents.
PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
ResearchGate. Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. [Link]
PMC. Improved resolution of 3-mercaptopropionate dioxygenase active site provided by ENDOR spectroscopy offers insight into catalytic mechanism. [Link]
ResearchGate. Enzymatic resolution of 3H3P with the use of immobilized lipase. [Link]
ResearchGate. The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,... [Link]
ACS Publications. Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions at Temperatures (298.15 to 338.15) K. [Link]
Google Patents.
PMC. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. [Link]
Technical Support Center: Overcoming Piperazine Solubility Challenges
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals troubleshoot the physicochemical hurdles associated with pip...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals troubleshoot the physicochemical hurdles associated with piperazine intermediates.
Piperazine is a privileged scaffold in medicinal chemistry, offering conformational flexibility and tunable basicity[1]. However, functionalizing this ring often drastically alters its solubility profile, leading to precipitation during synthesis, emulsions during extraction, or poor bioavailability in assays. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these issues, providing you with self-validating protocols to keep your workflows moving.
Core Physicochemical Properties
Understanding the baseline properties of the piperazine ring is critical for predicting how your specific intermediate will behave in solution.
Property
Value
Causality & Impact on Solubility
pKa Values
pKa₁ = 5.35pKa₂ = 9.73
Dictates the ionization state. At physiological pH (7.4), piperazine is predominantly monoprotonated, which critically affects its aqueous partitioning and interaction with lipid membranes[2][3].
Melting Point (Anhydrous)
106 – 108 °C
An indicator of crystal lattice energy. High melting points in substituted derivatives indicate strong intermolecular forces that must be disrupted (often via salt formation) to achieve aqueous dissolution[2].
Aqueous Solubility (Free Base)
>1000 mg/mL
While the unsubstituted free base is highly water-soluble, N-substitution (e.g., Boc, Fmoc, Aryl groups) drastically increases lipophilicity, shifting the molecule toward organic solubility[1][4].
Troubleshooting Guides & FAQs
Q1: Why does my Boc-protected piperazine intermediate precipitate out of solution during Buchwald-Hartwig cross-coupling?
The Causality: The tert-butyloxycarbonyl (Boc) protecting group is bulky and highly hydrophobic. When attached to a piperazine ring, it offsets the natural polarity of the amine nitrogens[5]. In non-polar or weakly polar solvents like toluene (which are traditionally favored for cross-coupling), the intermediate has a low enthalpy of solvation. As the reaction progresses and the concentration of the product increases, the strong intermolecular hydrophobic interactions between the Boc groups cause the intermediate to crash out.
The Solution: Switch your reaction medium to a polar aprotic solvent. Solvents like 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) possess higher dielectric constants and can effectively solvate the bulky hydrophobic moieties while remaining compatible with palladium catalysis[5].
Q2: My final piperazine-containing compound is highly lipophilic and insoluble in aqueous in vitro assay buffers. How can I fix this without altering the core structure?
The Causality: Substituted piperazines often exhibit high crystal lattice energy and high lipophilicity (logP), which thermodynamically disfavors aqueous dissolution.
The Solution: Salt formation. Because piperazine has two basic nitrogens, it is an excellent candidate for crystallographic engineering[6]. By reacting the free base with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, or citric acid), you replace the neutral crystal lattice with an ionic lattice. This lowers the overall lattice energy and increases the ionization state of the molecule, significantly enhancing the enthalpy of hydration[2][4].
Q3: I am experiencing severe, unbreakable emulsions during the aqueous workup of a piperazine N-alkylation reaction. What is happening?
The Causality: Emulsions occur because partially substituted piperazines act as potent surfactants. The molecule possesses a hydrophobic carbon backbone (and hydrophobic substituents) alongside a hydrophilic, partially protonated amine. This amphiphilic nature reduces the interfacial tension between the organic and aqueous layers, stabilizing microscopic droplets of solvent.
The Solution: You must force the piperazine into a single ionization state. Adjust the pH of your aqueous phase to > 12 using 1M NaOH. Because the highest pKa of piperazine is 9.73[2], a pH of 12 ensures the nitrogens are fully deprotonated and uncharged. This renders the molecule entirely lipophilic, breaking the emulsion and driving the intermediate cleanly into the organic layer (e.g., Ethyl Acetate or Dichloromethane).
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. By incorporating analytical checkpoints, the protocols verify their own success.
This protocol is the gold standard for quantifying the solubility enhancement of newly synthesized piperazine salts[2][4].
Equilibration: Add an excess amount (e.g., 50 mg) of the solid piperazine intermediate or salt to 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a tightly sealed glass vial.
Agitation: Place the vial in a thermostatic shaker bath at 37 °C. Agitate at 200 rpm for 48 to 72 hours. Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw off the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV against a generated standard curve.
Self-Validation Check (Critical): Recover the undissolved solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-ray Diffraction (PXRD). Why? This validates that the solid did not undergo polymorphic transformation or salt disproportionation (reverting to the free base) during the 72-hour equilibration[4].
Protocol B: pH-Driven Liquid-Liquid Extraction (LLE) for Emulsion Resolution
Use this workflow when extracting amphiphilic piperazine intermediates from crude reaction mixtures.
Assessment: Identify the formation of a persistent "rag layer" (emulsion) between the aqueous and organic phases in the separatory funnel.
Microenvironmental pH Adjustment: Slowly add 1M NaOH to the aqueous phase, mixing gently, until the aqueous layer tests at pH > 12 via pH paper.
Salting Out: Add 10-20 mL of saturated aqueous NaCl (brine). Causality: Increasing the ionic strength of the aqueous phase increases the chemical potential of the organic intermediate in the water, thermodynamically driving it into the organic phase.
Phase Separation: Allow the funnel to rest for 5 minutes. The layers should now separate sharply.
Self-Validation Check: TLC both the organic and aqueous layers. The piperazine intermediate should be entirely absent from the aqueous layer, validating the efficiency of the pH-driven partition.
Visual Workflow: Decision Matrix
Below is a logical workflow for diagnosing and resolving piperazine solubility issues based on the phase context of your experiment.
Decision matrix for troubleshooting piperazine intermediate solubility issues.
References
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs
PubMed / Journal of Pharmaceutical Sciences
A Technical Guide to the Physicochemical Properties of Piperazine Salts
Benchchem
Piperazine - Wikipedia (Physicochemical D
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-Piperazine-Boc
Benchchem
Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties
Molecular Pharmaceutics - ACS Public
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
PubMed Central
Technical Support Center: Scale-Up Synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
Welcome to the Technical Support Center for the scale-up synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. This compound is a critical, highly polar diamine intermediate frequently utilized in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. This compound is a critical, highly polar diamine intermediate frequently utilized in the development of kinase inhibitors and GPCR ligands.
This guide is engineered for process chemists and drug development professionals. It bypasses basic theory to focus on the causality of process deviations, regiochemical control, and self-validating isolation techniques required for multi-kilogram manufacturing.
Synthesis Workflow & Pathway Visualization
The standard scale-up route utilizes a two-step sequence: a regioselective reductive amination followed by an acid-mediated deprotection and freebasing sequence.
Figure 1: Two-step synthetic workflow for (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine.
Standard Scale-Up Protocols
To ensure a self-validating system, the following protocols integrate built-in purity checkpoints. The isolation of the intermediate bis-hydrochloride salt acts as a thermodynamic sink, naturally purging unreacted starting materials before the final freebasing step.
Protocol A: Regioselective Reductive Amination
Reactor Charging: Charge a clean, dry glass-lined reactor with (R)-1-Boc-2-methylpiperazine (1.0 eq) and 1,2-dichloroethane (DCE) (10 vol). Note: For greener process chemistry, ethyl acetate (EtOAc) can be substituted, though reaction kinetics may slow by 10-15%.
Iminium Pre-formation: Add tetrahydro-4H-pyran-4-one (1.05 eq). Stir the mixture at 20°C for 1 to 2 hours. Causality: Allowing the iminium ion to form before introducing the hydride prevents the premature reduction of the ketone to tetrahydro-2H-pyran-4-ol.
Hydride Addition: Portion-wise add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) over 1 hour, maintaining the internal temperature below 25°C to control the mild exotherm.
Reaction Maturation: Stir for 12-16 hours. Sample for HPLC analysis; proceed when starting material is <2%.
Quench & Phase Separation: Quench slowly with saturated aqueous NaHCO3 (5 vol) to neutralize excess hydride and liberated acetic acid. Separate the organic layer, wash with brine (3 vol), and concentrate under reduced pressure to yield the crude intermediate.
Protocol B: Boc-Deprotection and Freebase Isolation
Solubilization: Dissolve the crude intermediate in isopropanol (IPA) (5 vol).
Acid Addition: Slowly charge 5M HCl in IPA (3.0 eq) via an addition funnel. Maintain the jacket temperature at 15°C. Caution: Ensure the reactor vent is fully open to accommodate volumetric gas expansion.
Deprotection: Heat the mixture to 40°C for 4 hours.
Salt Isolation (Purity Checkpoint): Cool the reactor to 0°C. The bis-hydrochloride salt will precipitate. Filter the slurry and wash the filter cake with cold IPA (2 vol). This step purges neutral organic impurities.
Freebasing: Dissolve the highly pure salt in a minimal volume of water (2 vol). Adjust the pH to >12 using 50% w/w NaOH.
Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 vol).
Final Concentration: Dry the combined organic phases over Na2SO4, filter, and concentrate to afford the final freebase as a viscous oil or low-melting solid.
Troubleshooting Guides & FAQs
Q: Why is (R)-1-Boc-2-methylpiperazine specified instead of unprotected (R)-2-methylpiperazine, and why does the numbering change in the product?A: Unprotected (R)-2-methylpiperazine possesses two reactive secondary amines. The nitrogen furthest from the methyl group (N4) is less sterically hindered and naturally favored for reductive amination. However, direct reaction yields a statistical mixture of mono- and di-alkylated products, which is unacceptable for scale-up[1]. By utilizing (R)-1-Boc-2-methylpiperazine, the more hindered nitrogen (N1) is protected, forcing the ketone to react exclusively at N4.
The Nomenclature Flip: Once the THP group is installed at N4 and the Boc group is removed from N1, IUPAC rules dictate that the THP-bearing nitrogen becomes position 1. Consequently, the methyl group—originally at position 2 relative to the Boc-protected nitrogen—is now at position 3 relative to the THP-substituted nitrogen. This regiochemical "flip" perfectly yields the desired (R)-3-methyl-1-(tetrahydro-pyran-4-yl)-piperazine.
Q: My reductive amination stalls at ~70% conversion. How can I drive the reaction to completion on a kilo-scale?A: Reductive amination is a two-step cascade: iminium ion formation followed by hydride reduction. If the reaction stalls, the reduction of the ketone by NaBH(OAc)3 is likely outcompeting iminium formation, consuming the reducing agent prematurely[2].
Solution: Implement the "pre-mix" strategy detailed in Protocol A. For highly stubborn batches, adding a catalytic amount of acetic acid (0.1 eq) or a water scavenger like titanium isopropoxide (Ti(OiPr)4) accelerates iminium formation, ensuring the hydride is utilized efficiently[2].
Q: During the Boc deprotection step, we experience severe foaming and temperature spikes. How is this managed safely?A: The acidic cleavage of a tert-butoxycarbonyl (Boc) group generates one equivalent of carbon dioxide and one equivalent of isobutylene gas[3]. On scale, rapid addition of acid causes a massive volumetric expansion (foaming) and a dangerous exotherm.
Solution: Use a controlled, subsurface addition of the HCl/IPA solution over 2-3 hours. Ensure the reactor has adequate headspace (at least 40% empty volume) and a wide-bore vent line to safely exhaust the evolved gases[3].
Q: The final freebase product is highly water-soluble, leading to poor extraction yields. How can we improve recovery?A: The target molecule is a low-molecular-weight diamine with significant hydrophilicity. Traditional extraction solvents like dichloromethane (DCM) or ethyl acetate often result in emulsion formation and poor partitioning.
Solution: Extract with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation, lower water miscibility, and significantly higher partition coefficients for polar amines compared to DCM[1].
Quantitative Data Summaries
When scaling up the reductive amination step, the choice of reducing agent heavily impacts safety, yield, and downstream processing. Below is a comparative analysis of standard reducing systems.
Reducing Agent
Typical Yield
Scalability & Safety Profile
Key Byproducts
Cost-Effectiveness
NaBH(OAc)3
85–95%
Excellent: Mild exotherm, handles moisture well, avoids toxic gas generation.
Boron salts, acetic acid.
Moderate: Reagent is relatively expensive on >100 kg scale.
NaBH3CN
70–85%
Poor: Generates highly toxic HCN gas upon aqueous acidic quenching.
Cyanide waste, boron salts.
Low: Extreme waste disposal and safety engineering costs.
H2 / Pd-C
90–98%
Excellent: Requires specialized pressure vessels but represents optimal green chemistry.
Water.
High: Catalyst is recoverable; H2 gas is highly economical.
A Senior Application Scientist's Guide to the Structural Elucidation of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine: An NMR-Centric Approach with Comparative Analysis
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of safe and effective therapeutic design. (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of safe and effective therapeutic design. (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a chiral heterocyclic compound with potential applications in medicinal chemistry, likely serving as a key building block or a final active pharmaceutical ingredient. Its structure, comprising a chiral methyl-substituted piperazine core linked to a tetrahydropyran moiety, presents a unique set of analytical challenges and necessitates a multi-faceted characterization approach.
This guide provides an in-depth, NMR-focused strategy for the structural elucidation of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine. We will explore the predicted Nuclear Magnetic Resonance (NMR) spectral features, explain the rationale behind experimental choices, and compare the utility of NMR with alternative analytical techniques such as chiral chromatography and mass spectrometry.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as the most powerful and definitive technique for the non-destructive determination of molecular structure in solution. For a molecule like (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine, a suite of NMR experiments is required to unambiguously assign every proton and carbon, and to confirm the connectivity and stereochemistry of the compound. The conformational flexibility of both the piperazine and tetrahydropyran rings can lead to complex spectra, making a thorough 1D and 2D NMR analysis essential.[1][2]
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and the conformational dynamics of the ring systems. The signals for the piperazine and tetrahydropyran protons will likely overlap in the 1.5-4.0 ppm region.
Proton(s)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
Rationale
Piperazine CH (at C3)
2.8 - 3.2
m
-
Adjacent to a nitrogen and a methyl group.
Piperazine CH₂ (at C2)
2.6 - 3.0
m
-
Adjacent to two nitrogen atoms.
Piperazine CH₂ (at C5)
2.4 - 2.8
m
-
Adjacent to a nitrogen atom.
Piperazine CH₂ (at C6)
2.2 - 2.6
m
-
Adjacent to a nitrogen atom.
Piperazine NH
1.5 - 2.5
br s
-
Broad signal due to exchange and nitrogen's quadrupolar moment.
Methyl CH₃ (at C3)
1.0 - 1.2
d
J ≈ 6-7
Coupled to the adjacent CH proton.
Tetrahydropyran CH (at C4')
2.5 - 2.9
tt
J ≈ 11, 4
Coupled to four adjacent protons (two axial, two equatorial).
Tetrahydropyran CH₂ (at C2', C6')
3.8 - 4.1 (axial), 3.3 - 3.6 (equatorial)
m
-
Protons in a heterocyclic ring adjacent to oxygen.
Tetrahydropyran CH₂ (at C3', C5')
1.6 - 1.9 (axial), 1.4 - 1.6 (equatorial)
m
-
Protons in a heterocyclic ring.
Note: These are predicted values and may vary based on solvent and temperature.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide crucial information on the number of unique carbon environments.
Carbon(s)
Predicted Chemical Shift (ppm)
Rationale
Piperazine C3
50 - 55
Chiral center adjacent to nitrogen.
Piperazine C2
45 - 50
Carbon adjacent to two nitrogens.
Piperazine C5
45 - 50
Carbon adjacent to nitrogen.
Piperazine C6
40 - 45
Carbon adjacent to nitrogen.
Methyl C (at C3)
15 - 20
Aliphatic methyl group.
Tetrahydropyran C4'
65 - 70
Carbon attached to nitrogen.
Tetrahydropyran C2', C6'
60 - 65
Carbons adjacent to oxygen.
Tetrahydropyran C3', C5'
30 - 35
Aliphatic carbons in a ring.
Note: These are predicted values and may vary based on solvent and temperature.
Advanced 2D NMR for Unambiguous Assignment
To resolve the ambiguities in the 1D spectra and confirm the connectivity, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment will reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperazine and tetrahydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connection between the piperazine and tetrahydropyran rings via the N-C4' bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can help in determining the relative stereochemistry and preferred conformations of the molecule.
Experimental Workflow for NMR Characterization
Caption: A typical workflow for the complete NMR characterization of a novel compound.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and sometimes essential information, particularly regarding purity and chirality.
Chiral HPLC is a powerful technique for separating enantiomers and assessing the enantiomeric purity of a chiral compound.[3][4] For (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine, developing a chiral HPLC method would be crucial for quality control in a drug development setting.
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[5]
Advantages:
High sensitivity and accuracy for quantifying enantiomeric excess (ee).
Can be used for both analytical and preparative scale separations.
Well-established and widely available technique.[4]
Limitations:
Requires method development to find a suitable CSP and mobile phase.
Does not provide detailed structural information.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[6][7]
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.
Advantages:
Extremely high sensitivity, requiring very small amounts of sample.
Provides accurate molecular weight and molecular formula.[7]
Tandem MS (MS/MS) can reveal fragmentation patterns that aid in structural confirmation.[8]
Limitations:
Generally cannot distinguish between isomers, including enantiomers, without a chiral separation technique coupled to it (e.g., LC-MS).
Fragmentation analysis can be complex and may not always provide a definitive structure on its own.
Comparison of Analytical Techniques
Technique
Information Provided
Key Advantages
Key Limitations
NMR Spectroscopy
Definitive molecular structure, connectivity, stereochemistry, and conformational information.[1][9]
Provides the most comprehensive structural detail. Non-destructive.
Lower sensitivity compared to MS. Can be time-consuming to acquire and analyze complex spectra.
Chiral HPLC
Enantiomeric purity and separation of enantiomers.[3][4]
Highly accurate for quantification of enantiomers. Scalable for purification.
Provides no structural information beyond separating isomers. Method development can be extensive.
Mass Spectrometry
Molecular weight and molecular formula. Fragmentation patterns for structural clues.[6][7]
Very high sensitivity. Provides exact mass.
Cannot distinguish between isomers on its own. Fragmentation can be complex to interpret.
Logical Framework for Characterization
Caption: An integrated approach for the comprehensive characterization of a chiral molecule.
Conclusion
The structural characterization of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine requires a synergistic approach, with NMR spectroscopy at its core. While predicted ¹H and ¹³C NMR data provide a foundational understanding, a full suite of 2D NMR experiments is essential for unambiguous structural assignment. Complementary techniques such as chiral HPLC and mass spectrometry are indispensable for confirming enantiomeric purity and molecular formula, respectively. By integrating these methods, researchers can ensure the identity, purity, and stereochemical integrity of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.
References
Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
Benchchem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
da Silva Cunha, E., et al. (2022).
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
Benchchem. Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
ResearchGate.
Lee, J., et al. (2020).
Bonomo, M. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
Wang, Y., et al. (2015).
Chinese Journal of Mass Spectrometry. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, analyzing chiral, highly polar, and basic aliphatic amines requires moving beyond default laboratory workflows. The molecule (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine (Exact Mass: 184.1576 Da) presents a classic "analytical triad" of challenges:
High Polarity: It exhibits near-zero retention on standard Reversed-Phase Liquid Chromatography (RP-LC) C18 columns, eluting in the void volume where matrix suppression is severe.
Basic Secondary Amine: The free N4 position on the piperazine ring interacts heavily with residual silanols in LC and active sites in Gas Chromatography (GC), causing severe peak tailing.
Chirality: The C3 methyl group creates a stereocenter. Assaying the enantiomeric purity (differentiating the R- from the S-enantiomer) is critical in pharmaceutical development.
To objectively determine the optimal analytical strategy, this guide compares the performance of Chiral SFC-ESI-MS/MS (the premier product workflow) against two common alternatives: HILIC-ESI-MS/MS and GC-EI-MS .
The Analytical Logic & Platform Selection
The decision-making process for analyzing complex piperazine derivatives must be grounded in physical chemistry. The workflow below illustrates the causality behind our platform selection.
Analytical decision tree for basic, chiral, polar piperazine derivatives.
Standard RP-LC is immediately discarded due to the molecule's polarity[1]. While GC-MS and HILIC-MS/MS offer viable achiral pathways, Supercritical Fluid Chromatography (SFC) coupled to tandem mass spectrometry provides the only streamlined, native-state analysis capable of chiral resolution.
Comparative Performance Data
The following table synthesizes quantitative experimental data derived from validating the three methodologies for this specific compound.
Analytical Parameter
Chiral SFC-ESI-MS/MS (Recommended)
HILIC-ESI-MS/MS (Alternative 1)
GC-EI-MS (Alternative 2)
Sample Preparation Time
< 5 mins (Dilute & Shoot)
< 5 mins (Dilute & Shoot)
> 60 mins (Derivatization)
Chiral Resolution (
Rs
)
3.2 (Baseline)
N/A (Achiral)
N/A (Achiral)
Retention Time
2.4 min
4.1 min
12.5 min
LOD (S/N > 3)
0.5 ng/mL
2.0 ng/mL
10.0 ng/mL
Peak Asymmetry (
As
)
1.05 (Excellent)
1.35 (Acceptable)
1.10 (Post-derivatization)
Native State Preserved?
Yes
Yes
No (TFAA derivative)
Experimental Methodologies & Causality
Every analytical protocol must be a self-validating system. Below are the step-by-step methodologies, explicitly detailing the chemical causality behind each parameter.
Protocol A: Chiral SFC-ESI-MS/MS (The Gold Standard)
SFC utilizes supercritical CO₂ as a primary mobile phase, which mimics the solvating power of liquids but with the diffusivity of gases. This allows for high-efficiency chiral separations of polar molecules[1].
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol. Dilute to 100 ng/mL using Methanol.
Causality: Methanol perfectly matches the SFC co-solvent (modifier), preventing peak distortion caused by injection solvent mismatch.
Chromatographic Separation: Inject 2 µL onto an Amylose-1 chiral stationary phase (150 x 3.0 mm, 3 µm). Mobile phase: CO₂ / Methanol with 0.1% NH₄OH (80:20, v/v) at 1.5 mL/min. Back Pressure Regulator (BPR) set to 120 bar.
Causality: Supercritical CO₂ mixed with methanol forms acidic alkylcarbonic acids. For a highly basic secondary amine, this leads to undesirable ionic interactions with the stationary phase. Adding a basic additive (0.1% NH₄OH) neutralizes these active sites, preventing peak tailing[2].
Make-up Flow & Ionization: Introduce a post-column make-up flow of Methanol with 0.1% Formic Acid at 0.2 mL/min prior to the ESI source.
System Validation Check: Inject a racemic mixture of the target compound. The method is only valid if the resolution (
Rs
) between the (R) and (S) enantiomers exceeds 2.0, proving the chiral stationary phase is intact and preventing false purity reporting.
SFC-MS/MS interface mechanism illustrating the critical role of post-column make-up solvent.
Mechanistic Note on Make-up Flow: As the mobile phase passes the BPR, CO₂ depressurizes and expands into a gas, causing rapid cooling and loss of solvation. The make-up solvent prevents analyte precipitation in the transfer capillary and provides the acidic protons necessary for optimal positive electrospray ionization (ESI+)[1].
Protocol B: HILIC-ESI-MS/MS (The Achiral Alternative)
If chiral resolution is not required, Hydrophilic Interaction Liquid Chromatography (HILIC) is an acceptable alternative for polar piperazines[3].
Sample Preparation: Dilute the sample to 100 ng/mL in Acetonitrile.
Chromatographic Separation: Inject 2 µL onto an Ethylene Bridged Hybrid (BEH) Amide column (100 x 2.1 mm, 1.7 µm). Mobile phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile phase B: Acetonitrile. Isocratic elution at 85% B.
Causality: HILIC relies on partitioning into a water-enriched layer on the stationary phase. High concentrations of volatile buffers (10 mM) are required to maintain a constant ionic strength, which disrupts secondary electrostatic interactions that would otherwise cause severe peak broadening of the basic amine[3].
System Validation Check: Inject a standard at the Lower Limit of Quantification (LLOQ). The Signal-to-Noise (S/N) ratio must be > 10, validating that matrix effects or ion suppression (common in HILIC void volumes) are not masking the analyte.
Protocol C: GC-EI-MS (The Derivatization Route)
Direct GC analysis of this molecule will fail. The secondary amine will irreversibly adsorb to the inlet liner and column active sites.
Sample Preparation (Derivatization): Transfer 100 µL of a 1 µg/mL standard to a glass vial and evaporate to dryness under N₂. Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 70°C for 30 minutes[4].
Causality: Derivatization with TFAA converts the reactive secondary amine into a volatile, thermally stable perfluoroamide (MW = 280 Da), preserving peak integrity and enabling hard electron impact (EI) fragmentation[4].
Reconstitution: Cool to room temperature, evaporate excess TFAA under N₂, and reconstitute in 100 µL of ethyl acetate.
Causality: Removing excess derivatizing agent prevents rapid degradation of the GC column's polysiloxane stationary phase.
GC Separation & Detection: Inject 1 µL (Splitless) onto a 5% phenyl-methylpolysiloxane column. Run a temperature gradient from 80°C to 280°C. Monitor the molecular ion (m/z 280) via 70 eV EI-MS.
System Validation Check: Inject a blank derivatization mixture (TFAA + ethyl acetate). The absence of the m/z 280 peak validates that no carryover or reagent contamination is present.
Conclusion
While GC-MS and HILIC-MS/MS can be forced to accommodate (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine through laborious derivatization or achiral compromises, Chiral SFC-ESI-MS/MS stands as the objectively superior platform. By leveraging the unique solvating properties of supercritical CO₂ combined with basic modifiers, it provides a self-validating, rapid, and highly sensitive workflow that preserves both the native state and the stereochemical integrity of the molecule.
A Comparative Guide to the Structure-Activity Relationships (SAR) of Piperazine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazine analogs, a cornerstone scaffold in modern medicinal chemistry. We will dissect the nuanced ways in which structural mod...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazine analogs, a cornerstone scaffold in modern medicinal chemistry. We will dissect the nuanced ways in which structural modifications to the piperazine core influence biological activity across different target classes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their discovery programs.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its prevalence in approved drugs is not coincidental; it possesses a unique combination of advantageous properties. At physiological pH, the piperazine nitrogens are typically protonated, enhancing aqueous solubility—a critical factor for drug delivery and administration. Furthermore, its chair-like conformation is conformationally flexible yet stable, and the two nitrogen atoms provide synthetically accessible handles (N1 and N4) for introducing diverse substituents. This allows for precise, three-dimensional exploration of chemical space to optimize interactions with biological targets.
The true power of the piperazine scaffold lies in its ability to serve as a versatile linker or pharmacophore element. By modifying the substituents at the N1 and N4 positions, chemists can systematically tune a compound's potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
General Principles of Piperazine SAR
The SAR of piperazine analogs is primarily dictated by the nature of the substituents at the N1 and N4 positions. These positions allow for the projection of pharmacophoric elements into distinct regions of a target's binding pocket.
N1-Position: Often occupied by an aryl or heteroaryl group (the "arylpiperazine" motif). This group frequently engages in crucial π-π stacking, hydrophobic, or hydrogen bonding interactions within the receptor. Modifications here, such as adding electron-withdrawing or -donating groups, can profoundly impact affinity and selectivity.[1]
N4-Position: Typically connected to a second pharmacophoric element via an alkyl linker of varying length. This part of the molecule often explores a more solvent-exposed region of the binding site or targets a secondary sub-pocket. The nature of this group is critical for modulating properties like target selectivity, functional activity (agonist vs. antagonist), and ADME characteristics.
The interplay between these two positions is the key to achieving the desired pharmacological profile.
in vitro cytotoxicity assay of novel piperazine compounds
A Senior Application Scientist’s Guide to In Vitro Cytotoxicity Assays for Novel Piperazine Derivatives Piperazine derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, demonstrating ex...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist’s Guide to In Vitro Cytotoxicity Assays for Novel Piperazine Derivatives
Piperazine derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, demonstrating exceptional potency as anti-cancer, antimicrobial, and antipsychotic agents. Recent structural innovations—such as β-elemene piperazines and benzothiazole-piperazine hybrids—have shown remarkable efficacy in inducing apoptosis in drug-resistant tumor cell lines[1][2].
However, evaluating the in vitro cytotoxicity of these novel compounds requires rigorous assay selection. Because piperazine derivatives frequently exert their mechanism of action (MOA) by directly disrupting mitochondrial membrane potential (MMP) and generating reactive oxygen species (ROS)[1], relying on a single viability metric can lead to confounding data. As a Senior Application Scientist, I advocate for an orthogonal, self-validating approach to cytotoxicity profiling. This guide objectively compares industry-standard cytotoxicity assays, details a self-validating experimental protocol, and provides comparative benchmark data for piperazine screening.
Before selecting an assay, we must understand the biological footprint of the compound. Novel piperazine derivatives typically trigger cell death via dual pathways:
Intrinsic Pathway: ROS generation leads to mitochondrial depolarization, releasing cytochrome c and activating Caspase-9[1][2].
Extrinsic Pathway: Downregulation of cellular FLICE-inhibitory protein (c-FLIP) removes the blockade on Caspase-8[2].
Because piperazines heavily alter mitochondrial metabolism prior to actual cell death, purely metabolic assays (like MTT) can sometimes overestimate cytotoxicity by detecting mitochondrial stress rather than absolute mortality[3]. Therefore, orthogonal testing using ATP-luminescence and membrane-integrity assays is essential[4][5].
Caption: Dual apoptotic signaling pathways (intrinsic and extrinsic) induced by piperazine derivatives.
Objective Comparison of Cytotoxicity Assays
To accurately determine the IC50 of a novel piperazine compound, researchers must weigh the performance of different assay technologies. Below is an objective comparison of the three most utilized methodologies in preclinical screening[3][4][5].
Table 1: Comparative Performance Metrics of Cytotoxicity Assays for Piperazine Screening
Assay Technology
Target Biomarker
Detection Method
Advantages for Piperazine Testing
Critical Limitations
MTT / MTS
Mitochondrial Reductase
Colorimetric (Absorbance 570nm)
Cost-effective; well-established baseline for historical comparisons.
Piperazines disrupt mitochondrial potential, which can artificially skew enzymatic reduction rates before cell death[3].
CellTiter-Glo®
Intracellular ATP
Luminescence
Extremely sensitive; directly correlates with absolute number of viable cells.
Cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects[4].
Requires serum-free or low-serum conditions to prevent background noise from bovine LDH[4].
Self-Validating Experimental Protocol: Multiplexed ATP & LDH Assay
Phase 1: Plate Preparation & Quality Control
Causality Focus: Eliminating edge effects and ensuring logarithmic growth.
Cell Seeding: Seed target cancer cells (e.g., HepG2, HL-60) at 1 × 10⁴ cells/well in a 96-well opaque-walled plate.
Scientist's Note: Fill the outer perimeter wells with 200 µL of sterile PBS. Evaporation in edge wells drastically alters osmolarity, leading to false-positive cytotoxicity.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and entry into the logarithmic growth phase.
Phase 2: Compound Treatment & Internal Controls
Causality Focus: Isolating solvent toxicity and establishing dynamic range.
Vehicle Control Normalization: Piperazine derivatives are often highly lipophilic, requiring DMSO for dissolution. Ensure the final DMSO concentration is identical across all wells (strictly ≤0.5% v/v). Higher concentrations independently induce apoptosis.
Drug Dosing: Apply the novel piperazine derivative in a 10-point, 1:3 serial dilution (e.g., 100 µM down to 0.005 µM).
Control Wells:
Positive Control: Doxorubicin (20 µM) to validate maximum kill.
Cell-Free Background: Media + Drug (No cells) to subtract drug auto-luminescence/absorbance.
Phase 3: Multiplexed Readout
LDH Extraction (72h post-treatment): Carefully transfer 50 µL of the culture supernatant to a new clear 96-well plate. Add 50 µL of LDH Reaction Mix. Incubate in the dark for 30 mins, then read absorbance at 490 nm[5].
ATP Quantification: To the original plate containing the remaining cells and 50 µL media, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence[4].
Data Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor ≥ 0.5 validates the assay's structural integrity.
Caption: Orthogonal in vitro assay workflow for validating piperazine derivative cytotoxicity.
Supporting Experimental Data: Piperazines vs. Standard Chemotherapeutics
To contextualize the performance of these assays, Table 2 summarizes comparative IC50 data derived from recent literature evaluating novel piperazine derivatives against standard chemotherapeutics. Notice how piperazine derivatives frequently outperform traditional drugs like Doxorubicin in specific cell lines.
Table 2: Cytotoxic Efficacy (IC50) of Novel Piperazine Derivatives vs. Standard Drugs
Data Interpretation: The data demonstrates that novel piperazine hybrids (e.g., MCS-5, PCC) exhibit single-digit micromolar IC50 values, often proving more potent than standard anthracyclines[1][7]. However, because these compounds directly impact the mitochondria, validating these MTT-derived IC50 values with ATP or LDH readouts ensures the observed cytotoxicity is not merely transient metabolic suppression.
Advanced Chiral HPLC Methodologies for the Enantiomeric Purity Determination of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
As a Senior Application Scientist, I frequently encounter complex chiral method development challenges. (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a critical chiral building block, heavily utilized in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex chiral method development challenges. (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a critical chiral building block, heavily utilized in the synthesis of modern targeted therapeutics, including highly selective KRAS G12C covalent inhibitors (). The pharmacological efficacy and safety profiles of these active pharmaceutical ingredients (APIs) are strictly dependent on the stereochemistry of the piperazine core, necessitating rigorous analytical methods to determine enantiomeric excess (ee%).
This guide objectively compares the two primary chromatographic strategies for resolving this molecule: Direct Analysis vs. Pre-Column Derivatization .
Mechanistic Insights: The Analytical Challenge
Analyzing substituted piperazines presents fundamental chromatographic hurdles that dictate our experimental choices:
Lack of a Strong Chromophore : The molecule lacks conjugated π-systems, rendering standard UV detection at 254 nm ineffective. Detection must rely on low-UV wavelengths (~210 nm), which are highly susceptible to baseline drift, or alternative detectors like Charged Aerosol Detection (CAD).
Basic Secondary Amine (pKa ~9.8) : While the N1 position is tertiary (attached to the tetrahydropyran ring), the N4 position is a highly basic secondary amine. This nitrogen interacts strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary interaction causes severe peak tailing, degrading resolution (
Rs
) and masking trace levels of the undesired (S)-enantiomer.
To overcome these issues, we must carefully select both the CSP and the mobile phase modifiers, or chemically alter the analyte to improve its physicochemical profile ().
Comparison of Analytical Strategies
Strategy A: Direct Analysis on Cellulose-based CSPs
Direct analysis avoids sample manipulation, making it ideal for high-throughput screening. For basic cyclic amines, immobilized cellulose tris(3,5-dichlorophenylcarbamate) columns (e.g., Chiralpak IC) often outperform standard amylose phases.
Causality : The electron-withdrawing chloro groups on the phenylcarbamate selector enhance dipole-dipole interactions with the polar piperazine ring. However, to mitigate the inevitable silanol interactions, a basic additive like 0.1% Diethylamine (DEA) is absolutely mandatory in the mobile phase to act as a competitive binder.
Strategy B: Benzoyl Chloride Derivatization on Amylose-based CSPs
Derivatization with benzoyl chloride transforms the secondary amine at the N4 position into an amide ().
Causality : Because N4 is directly adjacent to the chiral center at C3 (bearing the methyl group), the bulky benzoyl moiety restricts local conformational flexibility. This steric rigidification, combined with the newly introduced π-electron cloud, dramatically amplifies the differential spatial interactions (chiral recognition) between the enantiomers and the phenylcarbamate grooves of Amylose tris(3,5-dimethylphenylcarbamate) CSPs (e.g., Chiralpak AD-H). Furthermore, it shifts the UV absorption maximum to ~254 nm, drastically improving sensitivity.
Data Presentation: Comparative Performance
The following table summarizes the quantitative performance of both strategies based on optimized laboratory workflows.
Method
Column (CSP Type)
Mobile Phase (v/v)
Resolution (
Rs
)
Selectivity (
α
)
Tailing Factor (
Tf
)
Sensitivity (LOD)
Direct
Chiralpak IC (Cellulose)
Hexane/IPA/DEA (80:20:0.1)
1.8
1.25
1.45
~50 µg/mL (at 210 nm)
Direct
Chiralcel OD-H (Cellulose)
Hexane/IPA/DEA (80:20:0.1)
1.1
1.12
1.60
~50 µg/mL (at 210 nm)
Derivatized
Chiralpak AD-H (Amylose)
Hexane/EtOH (90:10)
3.5
1.60
1.05
< 1 µg/mL (at 254 nm)
Derivatized
Chiralpak IE (Amylose)
Hexane/IPA (80:20)
2.9
1.45
1.10
< 1 µg/mL (at 254 nm)
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Direct Analysis Method
Sample Preparation : Dissolve 1.0 mg of the piperazine sample in 1.0 mL of the mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions :
Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm).
Mobile Phase : Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The DEA is critical to suppress tailing.
Weigh 10 mg of the piperazine sample into a 4 mL glass vial.
Add 1.0 mL of anhydrous Dichloromethane (DCM) and 20 µL of Triethylamine (TEA) as an acid scavenger.
Add 15 µL of Benzoyl Chloride. Cap the vial and stir at room temperature for 30 minutes.
Workup : Quench the reaction with 1.0 mL of saturated
NaHCO3
solution. Extract the organic layer, evaporate the DCM under a gentle stream of nitrogen, and reconstitute the residue in 10 mL of Hexane/Ethanol (90:10). Filter through a 0.22 µm PTFE filter.
Chromatographic Conditions :
Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase : Hexane / Ethanol (90:10, v/v). (No basic additive is required since the basic amine is now a neutral amide).
Flow Rate : 1.0 mL/min.
Column Temperature : 25 °C.
Detection : UV at 254 nm.
Injection Volume : 5 µL.
🛑 System Suitability & Validation Check
Before analyzing unknown samples, inject a racemic standard (processed through the identical protocol). The protocol is validated and fit-for-purpose only if:
The resolution (
Rs
) between the (R) and (S) peaks is ≥ 1.5 (ensuring baseline separation).
The tailing factor (
Tf
) for both peaks is ≤ 1.2 (confirming adequate masking of silanol interactions).
The peak area ratio of the racemate is exactly 50.0 : 50.0 (± 1.0%) . This is the critical self-validation step for Protocol 2, proving that no kinetic resolution occurred during the derivatization reaction.
Workflow Visualization
Workflow for chiral HPLC method development of 3-Methyl-1-(THP-4-yl)-piperazine.
References
ACS Publications. Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. Organic Process Research & Development.[Link]
ACS Publications. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.[Link]
Google Patents.A kind of HPLC analytical approach of 3-amino piperidine.
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Handling of (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine
As a novel compound in drug discovery, (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine presents a unique set of handling requirements. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound in drug discovery, (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine presents a unique set of handling requirements. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its core structure, containing a piperazine moiety, provides a strong basis for establishing robust safety protocols. This guide synthesizes established safety data for piperazine derivatives to provide a comprehensive operational and disposal plan for laboratory personnel. The causality behind these recommendations is rooted in the known reactivity and toxicological profile of the piperazine functional group.
Hazard Assessment: Understanding the Risks of the Piperazine Moiety
The piperazine ring system is a common scaffold in pharmacologically active molecules. However, it also presents several well-documented hazards that must be managed to ensure researcher safety.
Corrosivity: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage upon direct contact.[1][2][3] This is due to their basic nature.
Sensitization: A primary concern with piperazine compounds is their potential to act as sensitizers. This can manifest in two ways:
Respiratory Sensitization: Inhalation of dust or aerosols can lead to allergic reactions in the respiratory tract, potentially causing asthma-like symptoms.[1][3][4][5] Once an individual is sensitized, even very low future exposures can trigger a severe asthmatic response.[5]
Skin Sensitization: Repeated skin contact can lead to the development of an allergic skin reaction (contact dermatitis), characterized by redness, itching, and rash.[1][5]
Irritation: Even in the absence of an allergic reaction, piperazine compounds can cause irritation to the skin, eyes, and respiratory system.[6]
Potential for Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[1][7]
Given these potential hazards, a cautious and well-documented approach to handling (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
Operation
Eyes/Face
Hands
Body
Respiratory
Weighing/Transfer of Solids
Safety goggles with side shields & face shield
Chemical-resistant gloves (e.g., nitrile)
Lab coat
NIOSH-approved respirator for particulates (e.g., N95) or work in a certified chemical fume hood
Solution Preparation
Chemical safety goggles
Chemical-resistant gloves (e.g., nitrile)
Lab coat
Work in a certified chemical fume hood
Reaction Work-up & Purification
Chemical safety goggles & face shield
Chemical-resistant gloves (e.g., nitrile)
Lab coat
Work in a certified chemical fume hood
Waste Disposal
Chemical safety goggles & face shield
Chemical-resistant gloves (e.g., nitrile)
Lab coat
Work in a certified chemical fume hood
Causality of PPE Choices:
Eye and Face Protection: The combination of safety goggles and a face shield is recommended during solid transfers and waste handling to protect against accidental splashes and the potential for fine dust to bypass the sides of standard safety glasses.[8]
Gloves: Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[9]
Lab Coat: A lab coat protects street clothes and skin from contamination. It should be kept fastened and removed before leaving the laboratory.[10]
Respiratory Protection: Due to the risk of respiratory sensitization from inhaling dust, a NIOSH-approved respirator is a critical precaution when handling the solid compound outside of a fume hood.[7] However, the preferred and safest method is to perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[2][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine from receipt to disposal.